Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride
Beschreibung
BenchChem offers high-quality Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
dimethyl pyrrolidine-3,4-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-12-7(10)5-3-9-4-6(5)8(11)13-2;/h5-6,9H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECRFTCFTPYALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride
Executive Summary
In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy for improving clinical success rates. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride represents a highly versatile, conformationally restricted building block that aligns perfectly with this paradigm.
As an Application Scientist, I frequently leverage this scaffold for its dual orthogonal ester functionalities and its highly tunable secondary amine core. This whitepaper provides a rigorous, causality-driven exploration of its physicochemical properties, synthetic methodologies, and applications in advanced drug discovery workflows.
Physicochemical Profiling & Structural Causality
Understanding the physical and chemical properties of a building block is not merely about knowing its specifications; it is about understanding why it behaves the way it does in a reaction vessel or biological assay.
The Causality of the Hydrochloride Salt Form
A critical design choice for this commercially available building block is its isolation as a hydrochloride salt rather than a free base. Free secondary amines bearing adjacent ester moieties are notoriously susceptible to degradation. Under ambient conditions, the nucleophilic nitrogen can attack the adjacent ester (if stereochemically permissible) to form oligomers or diketopiperazines, or catalyze auto-hydrolysis.
By protonating the secondary amine (pKa ~8.5–9.0) with hydrochloric acid, the nitrogen is rendered non-nucleophilic. This thermodynamic sink ensures the compound remains a free-flowing, bench-stable white solid rather than a hygroscopic oil, significantly extending its shelf life and ensuring stoichiometric precision during library synthesis[1].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 2137996-53-1 (General) / 102389-89-9 (cis)[1][2] | Essential for procurement and exact stereochemical targeting. |
| Molecular Formula | C8H14ClNO4[1] | Accounts for the HCl salt, crucial for precise molar calculations. |
| Molecular Weight | 223.65 g/mol [1] | Low MW allows high ligand efficiency in fragment-based design. |
| Appearance | White solid[1] | Indicates high purity and crystalline stability. |
| Storage Conditions | 2-8°C[1] | Prevents slow thermal degradation and moisture absorption. |
| Calculated LogP | -0.74 (Free base)[3] | Highly hydrophilic; improves aqueous solubility of hydrophobic payloads. |
| Topological Polar Surface Area | ~64.6 Ų (Free base)[4] | Optimal for membrane permeability when incorporated into larger leads. |
Synthetic Methodology: The 1,3-Dipolar Cycloaddition
To construct the highly substituted pyrrolidine core with strict stereocontrol, the industry standard relies on a 1,3-dipolar cycloaddition . This method is favored because it establishes the relative stereochemistry of the C3 and C4 positions directly from the geometry of the starting alkene (dipolarophile).
Figure 1: Stereoselective synthesis of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system; the precipitation in the final step acts as both an isolation and a purification mechanism.
-
Ylide Generation: In a flame-dried flask under nitrogen, dissolve an N-benzylidene glycine ester derivative (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (1.2 eq) and a catalytic amount of Silver Acetate (AgOAc, 5 mol%). Stir for 15 minutes at room temperature to generate the azomethine ylide in situ.
-
Cycloaddition: Dropwise, add dimethyl maleate (for the cis-isomer) or dimethyl fumarate (for the trans-isomer) (1.1 eq). The stereospecific nature of the concerted cycloaddition ensures the alkene geometry is perfectly translated to the pyrrolidine core. Stir for 12 hours.
-
Workup & Deprotection: Quench with saturated aqueous NH4Cl. Extract the organic layer, dry over Na2SO4, and concentrate. If an N-benzyl protecting group was used, subject the crude intermediate to hydrogenolysis (Pd/C, H2 gas, 1 atm) in methanol for 4 hours. Filter through Celite and concentrate to yield the free base.
-
Salt Formation: Dissolve the crude free base in minimal dry diethyl ether. Cool the flask to 0°C. Slowly add 4.0 M HCl in dioxane (1.1 eq) dropwise.
-
Isolation: A white precipitate will immediately form. Filter the solid, wash with cold diethyl ether (3 x 10 mL), and dry under high vacuum to afford Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride as a pure white solid.
Analytical Characterization & Self-Validating Systems
Relying solely on standard UV-HPLC for this compound is a common pitfall. Because the molecule lacks an extended conjugated π -system, its UV absorbance at standard wavelengths (e.g., 254 nm) is negligible.
Expert Insight: To create a self-validating analytical protocol, you must use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) .
Step-by-Step HPLC-ELSD Protocol
-
Column Selection: Use a robust C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) capable of handling highly polar analytes.
-
Mobile Phase Preparation:
-
Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). (TFA acts as an ion-pairing agent, improving the peak shape of the protonated amine).
-
Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: Run a shallow gradient from 2% B to 60% B over 15 minutes. The high polarity of the compound means it will elute early; starting at a low organic percentage prevents solvent-front co-elution.
-
Detection: Set the ELSD drift tube temperature to 50°C and the nebulizer gas (N2) pressure to 40 psi. This will accurately quantify the compound regardless of its lack of chromophores.
Applications in Advanced Drug Discovery
The true power of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride lies in its orthogonal reactivity. The secondary amine can be functionalized first, followed by the selective or global saponification of the C3/C4 methyl esters to yield carboxylic acids for further amide coupling.
This makes it an exceptional scaffold for Proteolysis Targeting Chimeras (PROTACs) , where rigidified linkers are required to optimize the spatial distance and orientation between the E3 ligase ligand and the target protein ligand.
Figure 2: Drug discovery workflow utilizing the pyrrolidine-3,4-dicarboxylate scaffold.
By systematically applying this scaffold, researchers can rapidly generate diverse, sp3-enriched libraries that exhibit superior pharmacokinetic profiles compared to traditional flat heteroaromatic systems.
References
- Sigma-Aldrich. "3,4-dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride | 2137996" Sigma-Aldrich Catalog.
- Shanghai Yubo Biological Technology. "顺式-二甲基吡咯烷-3,4-二羧酸盐酸盐, 98% - 钰博生物" Yubo Biological.
- Chem-Space. "3,4-dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate" Chem-Space Database.
- Guidechem. "pyrrolidine-2,5-dicarboxylic acid dimethyl ester 90088-52-1 wiki" Guidechem Chemical Dictionary.
Sources
- 1. 顺式-二甲基吡咯烷-3,4-二羧酸盐酸盐, 98% YB702532 C - 钰博生物官方商城 - 钰博生物-试剂盒,ELISA试剂盒,检测试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂,细胞培养试剂 [shybsw.net]
- 2. 3,4-dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride | 2137996-53-1 [sigmaaldrich.com]
- 3. 3,4-dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate - C8H13NO4 | CSSB00138562527 [chem-space.com]
- 4. guidechem.com [guidechem.com]
Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride
Executive Summary
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS: 2137996-53-1) is a highly specialized, conformationally restricted building block widely utilized in the synthesis of complex peptidomimetics and novel alkaloid-based therapeutics. For researchers and drug development professionals, the precise determination of its exact mass and molecular weight is foundational. These metrics dictate downstream analytical validation, pharmacokinetic profiling, and synthetic quality control.
As an Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the causality behind the mass spectrometry behavior of this hydrochloride salt, detailing why specific ionization phenomena occur and how to build a self-validating analytical workflow to measure it accurately.
Mass & Molecular Weight Specifications
In mass spectrometry and synthetic chemistry, distinguishing between average molecular weight (MW) and monoisotopic exact mass is critical.
-
Molecular Weight (MW): Accounts for the natural isotopic abundance of all elements in the compound. This is the metric used for stoichiometric calculations during benchtop synthesis.
-
Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O, ^35Cl). This is the primary target metric used in High-Resolution Mass Spectrometry (HRMS)[1].
Quantitative Mass Data Summary
The following table summarizes the physicochemical mass properties for both the free base and the hydrochloride salt forms of the molecule.
| Chemical Property | Free Base (C8H13NO4) | Hydrochloride Salt (C8H14ClNO4) |
| Average Molecular Weight | 187.19 g/mol | 223.66 g/mol |
| Monoisotopic Exact Mass | 187.08446 Da | 223.06114 Da[1] |
| Target Ion in ESI+ (m/z) | 188.09174 [M+H]+ | 188.09174 [M-HCl+H]+ |
Causality in Experimental Observation: When analyzing the hydrochloride salt via Electrospray Ionization (ESI) in positive mode, the non-covalent HCl molecule readily dissociates in the ion source. Therefore, the observed exact mass in the mass spectrometer corresponds to the protonated free base [M+H]+ at m/z 188.09174, rather than the intact salt. Searching for the exact mass of the salt (223.06114 Da) in positive ESI will typically yield no results unless specific adduction or negative mode halogen detection is employed.
Experimental Methodology: Self-Validating HRMS Protocol
To ensure absolute scientific integrity and trustworthiness, the following step-by-step protocol details a self-validating system for determining the exact mass of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Step 1: Sample Preparation
-
Stock Solution: Weigh exactly 1.0 mg of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an abundant proton donor, facilitating the formation of the [M+H]+ ion and ensuring high ionization efficiency in positive ESI mode while suppressing unwanted sodium [M+Na]+ adducts.
-
Step 2: Instrument Calibration & Lock Mass Setup
-
Primary Calibration: Calibrate the mass spectrometer using a standard tuning mix (e.g., sodium formate) to achieve a baseline mass accuracy of < 2 ppm.
-
Lock Mass Infusion: Implement a continuous background infusion of Leucine Enkephalin (m/z 556.2771) as an internal lock mass.
-
Causality: Environmental fluctuations (temperature shifts, electronic drift) cause slight deviations in mass analyzers. A lock mass provides real-time, scan-by-scan correction, ensuring the empirical mass perfectly aligns with the theoretical exact mass.
-
Step 3: Data Acquisition & Self-Validation (Blank Subtraction)
-
Blank Injection: Inject a solvent blank (50:50 MeOH:H2O + 0.1% FA) prior to the sample.
-
Sample Acquisition: Inject 5 µL of the sample. Acquire data in ESI+ mode over a mass range of m/z 50–500.
-
Self-Validation: Subtract the blank spectra from the sample spectra. This eliminates background isobaric interferences and definitively confirms that the m/z 188.0917 peak is endogenous to the analyte and not a system contaminant.
Visualizing the Analytical Workflows
Logical workflow for HRMS analysis of Dimethyl pyrrolidine-3,4-dicarboxylate.
Fragmentation Pathways & Structural Elucidation
In tandem mass spectrometry (MS/MS), applying Collision-Induced Dissociation (CID) to the parent ion (m/z 188.0917) yields specific fragment ions that validate the molecular structure. Understanding this logical relationship is key to confirming the identity of the dicarboxylate ester.
-
Neutral Loss of Methanol: The methyl ester groups at the 3 and 4 positions of the pyrrolidine ring are highly susceptible to cleavage. The neutral loss of CH3OH (-32 Da) results in an intense fragment at m/z 156.065.
-
Decarbonylation: Subsequent loss of carbon monoxide (-28 Da) from the remaining ester carbonyl yields a secondary fragment at m/z 128.070.
Proposed CID fragmentation pathway for the protonated free base.
Conclusion
For Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, the average molecular weight is 223.66 g/mol , and the exact monoisotopic mass is 223.06114 Da[1]. By understanding the causality behind ESI ionization—specifically the dissociation of the hydrochloride salt—analysts can accurately target the free base exact mass (m/z 188.09174) during HRMS method development. Implementing self-validating protocols with internal lock masses and blank subtractions ensures the highest degree of trustworthiness in structural confirmation and downstream drug development workflows.
References
-
Title: DUFKNCLUXASETI-UHFFFAOYSA-N - Explore - PubChemLite Source: uni.lu URL: [Link]
Sources
Advanced Technical Guide: Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride in Drug Discovery
Executive Summary
In contemporary drug discovery, conformationally restricted scaffolds are paramount for optimizing target affinity, selectivity, and metabolic stability. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS: 2137996-53-1) and its specific stereoisomers (e.g., the cis-isomer, CAS: 102389-89-9) serve as highly versatile, bifunctional building blocks. By locking the dihedral angles of the attached functional groups, this pyrrolidine core minimizes the entropic penalty upon target binding. This makes it a privileged scaffold for the synthesis of peptidomimetics, protease inhibitors, and GPCR ligands .
This whitepaper provides an in-depth analysis of the physicochemical properties, safety data, mechanistic utility, and self-validating synthetic protocols associated with this compound.
Physicochemical Profiling & Safety Data (SDS)
Understanding the baseline physicochemical properties and handling requirements is critical for integrating this scaffold into high-throughput library synthesis or scale-up manufacturing . The quantitative data is summarized in the tables below.
Table 1: Chemical Identity & Physicochemical Properties
| Property | Value / Specification |
| Chemical Name | Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride |
| CAS Numbers | 2137996-53-1 (Unspecified stereochemistry); 102389-89-9 (cis-isomer) |
| Molecular Formula | C₈H₁₄ClNO₄ (C₈H₁₃NO₄ · HCl) |
| Molecular Weight | 223.65 g/mol |
| Physical State | Solid (White to off-white powder) |
| Topological Polar Surface Area (TPSA) | 64.6 Ų (Free base) |
| Hydrogen Bond Donors / Acceptors | 2 / 4 (Hydrochloride salt) |
Table 2: Safety Data Sheet (SDS) & Handling Summary
| Category | Specification / Guideline |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |
| Precautionary Statements | P261 : Avoid breathing dust. P280 : Wear protective gloves/eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. |
| Storage Conditions | Store under an inert atmosphere (Argon/Nitrogen) at Room Temperature. For long-term preservation, 2-8°C is recommended to prevent ester hydrolysis. |
| Handling | Highly hygroscopic. Handle in a certified fume hood. |
Mechanistic Utility in Scaffold Design
The primary value of dimethyl pyrrolidine-3,4-dicarboxylate lies in its vector projection capabilities . In rational drug design, flexible aliphatic chains often suffer from a high entropic penalty upon binding to a target protein. By embedding the carboxylate pharmacophores into a rigid 5-membered pyrrolidine ring, medicinal chemists can precisely direct hydrogen-bond acceptors and hydrophobic groups into specific binding pockets .
-
Causality of Design : The secondary amine (N1) serves as a functionalizable handle for N-alkylation or acylation, allowing the molecule to grow toward the solvent-exposed region or a secondary binding pocket. Simultaneously, the C3 and C4 esters act as orthogonal anchor points that can be selectively hydrolyzed and coupled to distinct amino acids, creating a highly rigid peptidomimetic backbone.
Fig 1: Pharmacophore vector projection enabled by the rigid pyrrolidine-3,4-dicarboxylate core.
Experimental Workflows: Orthogonal Functionalization
To utilize this compound effectively, researchers must employ protocols that prevent epimerization at the C3/C4 stereocenters while ensuring complete conversion. The following protocol describes a self-validating system for N-acylation followed by controlled ester saponification .
Protocol: N-Acylation and Saponification for Peptidomimetic Synthesis
Step 1: Free-basing and N-Acylation
-
Action : Suspend Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality : The HCl salt must be neutralized to liberate the nucleophilic secondary amine. DIPEA is explicitly chosen over triethylamine because its steric bulk minimizes base-catalyzed epimerization at the sensitive C3/C4 alpha-protons. Conducting the addition at 0°C mitigates exothermic degradation.
-
Action : Add the target acyl chloride or pre-activated carboxylic acid (1.1 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation Check : Monitor via TLC (Ninhydrin stain) and LC-MS. The starting material will stain active (purple/brown for secondary amine), while the N-acylated product will not. LC-MS must show the complete disappearance of the m/z 188 [M+H]⁺ peak (free base) and the appearance of the target mass. Self-correction: If m/z 188 persists, add an additional 0.2 eq of DIPEA and 0.1 eq of acylating agent.
Step 2: Controlled Saponification
-
Action : Isolate the intermediate and dissolve it in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (2.2 eq) at room temperature.
-
Causality : The mixed solvent system is critical. THF dissolves the organic substrate, H₂O dissolves the inorganic base, and MeOH acts as a phase-transfer homogenizer. LiOH is selected because it is mild enough to hydrolyze the methyl esters without cleaving the newly formed N-amide bond.
-
Validation Check : Monitor via LC-MS. The diester will sequentially hydrolyze to the monoester, then the diacid. The reaction is only complete when the monoester intermediate peak completely vanishes.
Fig 2: Synthetic workflow for integrating the pyrrolidine scaffold into peptidomimetics.
References
-
Chem-Space . "3,4-dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate Structural Data." Chem-Space Database. URL: [Link]
Thermodynamic stability of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride
An In-Depth Technical Guide to the Thermodynamic Stability of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established regulatory principles with robust experimental methodologies, offering field-proven insights into the causality behind experimental design. We will explore the critical techniques for thermal analysis, forced degradation, and long-term stability assessment, providing detailed, self-validating protocols. The objective is to equip researchers with the necessary tools to build a complete stability profile, ensuring the development of a safe, stable, and effective drug substance.
Introduction: The Critical Role of Salt Form and Stability
In pharmaceutical development, converting an API into a salt form is a common strategy to enhance its physicochemical properties. Hydrochloride (HCl) salts, in particular, are frequently employed to improve aqueous solubility and chemical stability.[1][2] The formation of an HCl salt can protect labile functional groups, such as the amine in the pyrrolidine ring, by protonating them, thereby reducing their nucleophilicity and susceptibility to degradation.[3][4] This modification can lead to a more defined crystalline structure, which often contributes to a more stable solid-state form.[3]
The stability of these HCl salts is paramount, as any degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened product shelf-life.[5] Therefore, a thorough investigation of the thermodynamic stability of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is not merely a regulatory requirement but a fundamental scientific necessity. This guide outlines a systematic approach to this evaluation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7]
The Regulatory Landscape: ICH Stability Guidelines
Any stability testing program must be designed and executed in accordance with the ICH guidelines, which provide a harmonized approach for the European Union, Japan, and the United States.[7][8] The primary guideline, ICH Q1A(R2), outlines the core stability data package required for new drug substances.[7] It mandates testing under various environmental conditions to establish a re-test period for the drug substance and recommend appropriate storage conditions.[6][7]
Key studies stipulated by the ICH include:
-
Forced Degradation (Stress Testing): To identify likely degradation products and establish the intrinsic stability of the molecule.[9][10]
-
Formal Stability Studies: Long-term and accelerated studies to determine the re-test period or shelf life.[11][12]
This guide will focus on the practical implementation of these studies for Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.
Foundational Analysis: Physicochemical Characterization
Before embarking on extensive stability trials, a baseline characterization of the API is essential. This initial data provides a reference point for all subsequent stability-indicating tests.
| Parameter | Method(s) | Rationale |
| Appearance | Visual Inspection | To detect changes in color or physical state (e.g., from crystalline to amorphous). |
| Identity | FTIR, NMR Spectroscopy | To confirm the molecular structure and provide a spectral fingerprint for comparison. |
| Purity/Assay | HPLC-UV, qNMR | To establish the initial purity and concentration of the API in the batch being tested. |
| Water Content | Karl Fischer Titration | To quantify the amount of water present, as moisture can significantly accelerate degradation reactions.[3] |
| Crystallinity | X-Ray Powder Diffraction (XRPD) | To determine if the material is crystalline or amorphous and to detect any changes in polymorphic form during stability studies.[13] |
Core Methodologies for Stability Assessment
A multi-faceted experimental approach is required to build a comprehensive thermodynamic stability profile. This involves thermal analysis to understand acute thermal stress and longer-term isothermal and forced degradation studies to understand chemical stability over time.
Thermal Analysis: Probing the Limits of Stability
Thermal analysis techniques provide rapid insights into the physical and chemical changes that occur upon heating. They are invaluable for identifying melting points, phase transitions, and decomposition temperatures.[14]
DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[13][14] It is used to determine the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form.
Experimental Protocol: DSC Analysis
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.[14]
-
Sample Preparation: Accurately weigh 2-5 mg of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride into a pin-holed aluminum pan.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample from 25 °C to a temperature beyond its decomposition point (e.g., 300 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).[14]
-
Data Interpretation: An endothermic peak will indicate the melting point.[13] A sharp exothermic event following the melt often signifies decomposition.[15][16]
TGA measures the change in mass of a sample as a function of temperature.[14] It is critical for identifying the temperature at which decomposition begins and for quantifying the loss of volatiles like water or solvents.[15]
Experimental Protocol: TGA Analysis
-
Calibration: Calibrate the TGA balance using certified weights and the temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Analysis: Place the sample pan in the TGA furnace.
-
Heating Program: Heat the sample from 25 °C to a temperature well beyond complete decomposition (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).[17]
-
Data Interpretation: A step-wise loss in mass indicates a degradation event. The onset temperature of this mass loss is a key indicator of thermal stability.[15] For a hydrated salt, an initial mass loss at lower temperatures (e.g., < 120 °C) would correspond to the loss of water.[16]
Data Presentation: Hypothetical Thermal Analysis Results
| Analysis | Parameter | Result | Interpretation |
| DSC | Melting Onset | 175.2 °C | Onset of melting of the crystalline solid. |
| Melting Peak | 178.5 °C | Peak melting temperature. | |
| Decomposition Onset | ~190 °C (Exotherm) | The compound begins to decompose shortly after melting. | |
| TGA | Mass Loss (30-120 °C) | 0.2% | Negligible water/solvent content, indicating an anhydrous salt. |
| Onset of Decomposition | 188.5 °C | The temperature at which significant mass loss begins, corroborating DSC data. |
Forced Degradation (Stress Testing): Unveiling Degradation Pathways
Forced degradation studies are the cornerstone of developing a stability-indicating method.[9] By subjecting the API to conditions more severe than those used for accelerated stability testing, we can intentionally generate degradation products.[18][19] This helps to elucidate potential degradation pathways and ensures the analytical method can separate and quantify these impurities.[9] The goal is to achieve 5-20% degradation of the API.[19]
Potential Degradation Pathways: Based on the structure—a pyrrolidine ring with two methyl ester groups—the following degradation pathways are plausible under stress conditions:
-
Hydrolysis (Acidic/Basic): The ester functional groups are susceptible to hydrolysis, which would yield the corresponding carboxylic acids (mono- and di-acid). The lactam ring in the pyrrolidine core is generally stable but can be cleaved under harsh conditions.[20]
-
Oxidation: The nitrogen atom and adjacent carbons in the pyrrolidine ring could be susceptible to oxidation.
-
Thermal Degradation: High temperatures could induce decarboxylation or more complex ring-opening reactions.[21]
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize samples before HPLC analysis.[20]
-
Base Hydrolysis: Dissolve the API in 0.1 M NaOH at room temperature. Due to the high reactivity of esters with bases, sample at shorter intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize samples before analysis.[20]
-
Oxidative Degradation: Dissolve the API in a solution of 3% hydrogen peroxide at room temperature. Protect from light. Sample at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 80°C. Sample at 1, 3, and 7 days. Dissolve in mobile phase for analysis.
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information on any new peaks.
Isothermal Stability Testing (ICH Formal Study)
This is the definitive test to establish the re-test period. It involves storing the API under controlled temperature and humidity conditions for an extended duration.[11]
Experimental Protocol: ICH Stability Study
-
Batch Selection: Use at least three primary batches of the API for the study.[7]
-
Container Closure: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: Place samples in validated stability chambers set to the following conditions as per ICH Q1A(R2):[11]
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Appearance
-
Assay
-
Purity (quantification of degradation products)
-
Water Content
-
The Analytical Workhorse: Stability-Indicating HPLC Method
A validated stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time.[18] For Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, a reversed-phase HPLC method is typically the most suitable.[22]
Key Attributes of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to produce a complete separation of the main peak (API) from all potential degradation products and any process impurities.[18] The forced degradation samples are used to prove this.
-
Accuracy & Precision: The method must provide accurate and reproducible quantitative results.
-
Linearity: The detector response must be linear over a defined concentration range.
-
Robustness: The method should be reliable under small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
Protocol: Method Development Outline
-
Column Selection: Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm), which is a versatile choice for many small molecules.
-
Mobile Phase: Use a gradient elution with a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH will ensure the pyrrolidine nitrogen is protonated and improve peak shape.
-
Detection: Use a UV detector at a wavelength where the API has significant absorbance (e.g., determined by a UV scan).
-
Optimization: Inject the forced degradation samples. Adjust the gradient profile, mobile phase pH, and other parameters to achieve baseline separation (>1.5) between the API and all degradation product peaks.
-
Validation: Once optimized, fully validate the method according to ICH Q2(R1) guidelines.
Conclusion: Synthesizing a Complete Stability Profile
The thermodynamic stability assessment of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a systematic investigation that integrates thermal analysis, forced degradation, and long-term isothermal studies. By employing the robust methodologies outlined in this guide, researchers can build a comprehensive stability profile. This profile is essential for identifying critical quality attributes, establishing appropriate storage conditions and a re-test period, and ensuring the development of a safe and effective pharmaceutical product. The causality-driven approach—understanding why specific tests are chosen and how they interrelate—is key to navigating the complex but critical path of drug development.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- ICH. Quality Guidelines.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Unknown. (2025). Hydrochloride salt: Significance and symbolism.
- Slideshare. Ich guideline for stability testing.
- Patsnap Eureka. (2025). Hydrochloric Acid Stability Requirements in Development Phases.
- UK Meds Online. (2025). What is Hydrochloride? – Definition & Chemical Explained.
- ICH. (2010). Q1A(R2) Guideline.
- Benchchem. A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
- Benchchem. Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Unknown. (2025). A combined theoretical and experimental study of the pyrolysis of pyrrolidine.
- ResearchGate. Results of isothermal stress testing at 50 °C for 4 weeks.
- Unknown. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- PMC. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- ResearchGate. Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry | Request PDF.
- PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- PMC. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.
- PMC - NIH. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
- Almac. Spotlight on stability: API and drug product testing.
- Unknown. (2012). Stability Testing of Pharmaceutical Products.
- ResearchGate. TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss....
- PMC. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids.
- European Pharmaceutical Review. (2013). Isothermal calorimetry in the pharmaceutical sciences.
- Unknown. Development of forced degradation and stability indicating studies of drugs—A review.
- Googleapis.com. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
- Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Journal of Medicinal Chemistry. (2005). Stability assessment of pharmaceuticals and biopharmaceuticals by isothermal calorimetry.
- ACD/Labs. An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies.
- ResearchGate. (2023). (PDF) Stability indicating RP‐HPLC method for determination of dimethyl fumarate in presence of its main degradation products.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. ukmedsonline.co.uk [ukmedsonline.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. japsonline.com [japsonline.com]
- 13. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-depth Technical Guide to Determining the Solubility Profile of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] It is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and ultimately, the therapeutic efficacy of a drug candidate.[3] A comprehensive understanding of an API's solubility in various organic solvents is not merely an academic exercise; it is a vital step in process chemistry, enabling the optimization of crystallization for purification, the selection of appropriate vehicles for preclinical studies, and the development of stable, effective dosage forms.[4] This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[5][6][7]
Understanding the Molecule: Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a pyrrolidine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active molecules.[5][6] The hydrochloride salt form suggests that the pyrrolidine nitrogen is protonated, enhancing its polarity and potential for aqueous solubility. The presence of two methyl ester groups also contributes to its chemical reactivity and potential for hydrogen bonding.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₄ | [8] |
| Molecular Weight | 223.65 g/mol | [8] |
| TPSA (Topological Polar Surface Area) | 64.63 Ų | [9] |
| LogP (Predicted) | -0.832 | [9] |
| Hydrogen Bond Acceptors | 5 | [9] |
| Rotatable Bonds | 2 | [9] |
The predicted low LogP value and significant TPSA suggest a compound with a degree of polarity, which will be a key factor in its solubility behavior across different organic solvents.
Strategic Solvent Selection: A Polarity-Driven Approach
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, a strategic selection of organic solvents spanning a range of polarities is crucial for building a comprehensive solubility profile. The polarity of a solvent is influenced by its dipole moment, dielectric constant, and hydrogen bonding capacity.[10][11]
Table of Recommended Solvents for Solubility Screening:
| Solvent | Polarity Index (P') | Hydrogen Bonding | Rationale for Inclusion |
| Heptane | 0.1 | Non-polar aprotic | Represents non-polar environments. |
| Toluene | 2.4 | Non-polar aprotic | Aromatic, non-polar solvent.[11] |
| Diethyl Ether | 2.8 | Polar aprotic | A common, relatively non-polar ether.[11] |
| Dichloromethane | 3.1 | Polar aprotic | A versatile chlorinated solvent.[11] |
| Tetrahydrofuran (THF) | 4.0 | Polar aprotic | A cyclic ether with moderate polarity.[11] |
| Ethyl Acetate | 4.4 | Polar aprotic | An ester with moderate polarity.[11] |
| Acetone | 5.1 | Polar aprotic | A common polar aprotic solvent.[11] |
| Isopropanol | 3.9 | Polar protic | A common polar protic alcohol.[11] |
| Ethanol | 4.3 | Polar protic | A highly polar protic solvent. |
| Methanol | 5.1 | Polar protic | The most polar of the common alcohols.[11] |
| Acetonitrile | 5.8 | Polar aprotic | A polar aprotic solvent with a strong dipole moment.[11] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar aprotic | A highly polar aprotic solvent.[11] |
| Water | 10.2 | Polar protic | As a reference for aqueous solubility.[11] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[3][12][13] This equilibrium method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Sources
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. physchemres.org [physchemres.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 7. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]
- 8. cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Polarity Index [macro.lsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds and FDA-approved drugs, prized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation.[1] The dicarboxylate functionality at the 3 and 4 positions offers versatile handles for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides a comprehensive, step-by-step guide for the synthesis of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, designed for researchers in organic and medicinal chemistry. The protocol is structured to ensure scientific integrity, providing not only the procedural steps but also the underlying chemical principles and justifications for experimental choices.
Synthetic Strategy Overview
The synthesis of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is strategically designed as a three-stage process. This approach ensures a high-yielding and pure final product. The overall synthetic pathway is depicted below:
Figure 2: 1,3-Dipolar cycloaddition reaction.
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylglycine (16.5 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and anhydrous toluene (250 mL).
-
Heat the mixture to reflux with vigorous stirring. The reaction mixture will become clear as the reagents dissolve and react to form the azomethine ylide.
-
After 30 minutes at reflux, add dimethyl maleate (14.4 g, 0.1 mol) dropwise to the reaction mixture over a period of 15 minutes.
-
Continue to heat the reaction at reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-benzyl-dimethyl-pyrrolidine-3,4-dicarboxylate as a viscous oil.
Protocol 2: N-Debenzylation to Yield Dimethyl pyrrolidine-3,4-dicarboxylate
This protocol describes the removal of the N-benzyl protecting group using catalytic hydrogenolysis.
Reaction Scheme:
Figure 3: N-Debenzylation via catalytic hydrogenolysis.
Procedure:
-
In a 250 mL hydrogenation flask, dissolve the N-benzyl-dimethyl-pyrrolidine-3,4-dicarboxylate (from Protocol 1) in anhydrous methanol (100 mL).
-
Carefully add Pearlman's catalyst (20% Pd(OH)₂/C, ~10 mol% Pd) to the solution. Caution: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a slurry in the solvent.
-
Seal the flask and connect it to a hydrogen gas source.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. [2]5. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 8-12 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (3 x 20 mL). Caution: Do not allow the catalyst on the filter pad to dry completely in the air. Quench the catalyst with water before disposal. [2]9. Combine the filtrates and concentrate under reduced pressure to yield the crude dimethyl pyrrolidine-3,4-dicarboxylate as the free base. This product is often used in the next step without further purification.
Protocol 3: Formation of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride
This protocol details the conversion of the free amine to its hydrochloride salt.
Procedure:
-
Dissolve the crude dimethyl pyrrolidine-3,4-dicarboxylate (from Protocol 2) in anhydrous diethyl ether (100 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of a white solid is complete.
-
Continue stirring the suspension in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain pure dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Monitor the reaction closely by TLC and adjust the reaction time accordingly. |
| Incomplete debenzylation in Protocol 2 | Catalyst poisoning by the amine product; poor quality catalyst. | Add a small amount of a weak acid like acetic acid to the reaction mixture to protonate the product amine and prevent catalyst deactivation. [3][4]Ensure the catalyst is active. |
| Product is an oil, not a solid in Protocol 3 | Residual solvent; impurities. | Ensure the starting free base is sufficiently pure. Triturate the oil with fresh anhydrous diethyl ether or another non-polar solvent to induce crystallization. |
References
-
Ji, H., Jing, Q., Huang, J., & Silverman, R. B. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 68(5), 1359–1366. [Link]
-
Ji, H., Jing, Q., Huang, J., & Silverman, R. B. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride as a Strategic Building Block in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their chemical composition. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS: 2137996-53-1) has emerged as a highly versatile, conformationally restricted building block. By offering orthogonal reactivity—a secondary amine capable of functionalization and two ester groups primed for reduction or amidation—this scaffold enables the rapid assembly of complex bicyclic systems (e.g., octahydropyrrolo[3,4-c]pyrroles) and potent immunomodulators.
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical scaffold design and bench-level execution. This document details the mechanistic rationale, validated synthetic protocols, and pharmacological applications of this crucial intermediate.
Mechanistic Rationale & Stereochemical Considerations
The utility of dimethyl pyrrolidine-3,4-dicarboxylate lies in its precise stereochemistry and functional group density. The core is typically synthesized via a highly diastereoselective [3+2] cycloaddition between an azomethine ylide and dimethyl fumarate (trans-isomer) or dimethyl maleate (cis-isomer) .
Causality in Scaffold Selection:
-
Conformational Rigidity: The five-membered pyrrolidine ring restricts the rotational degrees of freedom of the attached 3,4-substituents. This rigidity reduces the entropic penalty upon target binding, a principle heavily leveraged in the design of kinase inhibitors and peptidomimetics.
-
Orthogonal Reactivity: The hydrochloride salt form stabilizes the secondary amine, preventing premature lactamization or oxidative degradation during storage. During synthesis, the amine can be selectively protected (e.g., with Boc or Cbz) or alkylated, leaving the diesters available for subsequent transformations such as reduction to diols or direct amidation.
Application I: Synthesis of Octahydropyrrolo[3,4-c]pyrrole Scaffolds
Octahydropyrrolo[3,4-c]pyrroles are privileged bicyclic diamines frequently utilized as spacers in antibiotics (e.g., fluoroquinolone analogs) and central nervous system (CNS) therapeutics. The synthesis relies on the reduction of the 3,4-diesters to primary alcohols, followed by activation and cyclization.
Synthetic workflow from pyrrolidine-3,4-dicarboxylate to the bicyclic scaffold.
Step-by-Step Methodologies
Protocol A: N-Boc Protection of the Pyrrolidine Core
-
Rationale: The starting material is an HCl salt. To allow nucleophilic attack on Di-tert-butyl dicarbonate (Boc₂O), the amine must be liberated using a mild organic base.
-
Procedure:
-
Suspend Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add triethylamine (Et₃N, 2.5 eq) dropwise. Causality: The excess base neutralizes the HCl salt and catalyzes the subsequent protection.
-
Add Boc₂O (1.1 eq) in portions.
-
Warm to room temperature and stir for 4 hours.
-
-
Self-Validation: Monitor via TLC (Ninhydrin stain). The starting material will appear as a dark purple spot (free amine), which will disappear as the reaction completes. CO₂ evolution during Boc₂O addition physically confirms the reaction is proceeding.
Protocol B: Reduction to Pyrrolidine-3,4-diyldimethanol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is required to fully reduce the ester groups to primary alcohols without cleaving the N-Boc protecting group (which is stable to hydride reduction at low temperatures).
-
Procedure:
-
Dissolve the N-Boc protected diester in anhydrous THF and cool to 0 °C under argon.
-
Carefully add LiAlH₄ (2.5 eq) in small portions. Causality: THF is used as an aprotic solvent to prevent violent quenching of the hydride, while the 0 °C temperature controls the exothermic reduction.
-
Stir at room temperature for 12 hours.
-
Fieser Workup (Critical): Quench by sequentially adding n mL H₂O, n mL 15% NaOH, and 3n mL H₂O (where n is the mass of LiAlH₄ in grams).
-
-
Self-Validation: The Fieser workup traps the aluminum salts as a granular, filterable white solid. If a gelatinous mass forms, the quench was improperly executed, which will trap the highly water-soluble diol product and destroy the yield.
Protocol C: Cyclization to the Bicyclic System
-
Rationale: The diol must be converted into a superior leaving group (mesylate) to facilitate a double Sₙ2 displacement by a primary amine.
-
Procedure:
-
React the diol with Methanesulfonyl chloride (MsCl, 2.5 eq) and Et₃N (3.0 eq) in DCM at 0 °C to form the dimesylate.
-
Isolate the dimesylate via aqueous extraction (wash with 1M HCl to remove excess Et₃N).
-
Dissolve the dimesylate in toluene, add benzylamine (3.0 eq), and reflux at 110 °C for 18 hours.
-
-
Self-Validation: LC-MS analysis of the crude mixture should show the complete disappearance of the dimesylate mass and the emergence of the [M+H]⁺ peak corresponding to the N-benzyl octahydropyrrolo[3,4-c]pyrrole.
Application II: Development of Diprovocims (TLR1/TLR2 Agonists)
Beyond bicyclic scaffolds, the trans-enantiomers of pyrrolidine-3,4-dicarboxylate are the foundational building blocks for Diprovocims , a class of exceptionally potent Toll-like Receptor 1/2 (TLR1/TLR2) agonists .
In this application, the diester is not reduced. Instead, it is hydrolyzed and subjected to double amidation. The rigid trans-pyrrolidine core acts as a precise spacer, orienting two binding motifs at the exact angle required to physically cross-link TLR1 and TLR2 on the macrophage surface, thereby initiating the immune signaling cascade.
Signaling cascade initiated by pyrrolidine-based Diprovocim TLR1/TLR2 agonists.
Stereochemical Causality in Pharmacology: Research demonstrates that only the (S,S)-pyrrolidine-3,4-dicarboxylate core expresses maximal activity. The (R,R) enantiomer fails to correctly position the 2-phenylcyclopropylamine amide substituents into the hydrophobic pockets of the TLR heterodimer, resulting in a dramatic loss of TNF-α release capability .
Quantitative Data: Reaction Optimization
To maximize throughput when utilizing Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, specific reaction parameters must be tightly controlled. The table below summarizes optimized conditions for the key transformations discussed.
| Synthetic Step | Reagents & Equivalents | Temp / Time | Yield (%) | Key Optimization Observation |
| N-Boc Protection | Boc₂O (1.1), Et₃N (2.5), DCM | 0 °C to RT / 4h | 92 - 95% | Excess Et₃N is mandatory to fully neutralize the HCl salt; prevents low yields. |
| Diester Reduction | LiAlH₄ (2.5), THF | 0 °C to RT / 12h | 84 - 88% | Fieser workup prevents emulsion formation and product loss in aluminum salts. |
| Mesylation | MsCl (2.5), Et₃N (3.0), DCM | 0 °C / 2h | > 95% | Must be kept strictly at 0 °C to prevent chloride displacement of the mesylate. |
| Bicyclic Cyclization | Benzylamine (3.0), Toluene | 110 °C / 18h | 65 - 72% | High dilution (0.05 M) favors intramolecular cyclization over intermolecular polymerization. |
References
-
Far Away from Flatland. Synthesis and Molecular Structure of Dihetera[3.3.n]propellanes and Trihetera[3.3.n]propellanes: Advanced Analogues of Morpholine/Piperazine The Journal of Organic Chemistry[Link]
-
Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists Journal of the American Chemical Society / PubMed Central (PMC)[Link]
-
Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives Nottingham ePrints[Link]
N-alkylation protocols using Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride
An Application Note and Protocol for the N-Alkylation of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
N-substituted pyrrolidines are a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] The ability to controllably introduce diverse substituents onto the pyrrolidine nitrogen is crucial for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride serves as a versatile and stereochemically defined starting material for accessing a wide range of N-alkylated derivatives. This document provides detailed application notes and step-by-step protocols for the successful N-alkylation of this substrate via two robust methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The rationale behind reagent selection, reaction conditions, and troubleshooting strategies is discussed to empower researchers in their synthetic endeavors.
Foundational Principles of N-Alkylation
The N-alkylation of a secondary amine, such as dimethyl pyrrolidine-3,4-dicarboxylate, is fundamentally a nucleophilic substitution reaction. However, the starting material being a hydrochloride salt introduces a critical first step: neutralization. The protonated nitrogen is non-nucleophilic; a base is required to deprotonate the ammonium salt and liberate the lone pair of electrons on the nitrogen, thereby generating the active nucleophile.
The Role of the Base
The choice of base is paramount. It must be sufficiently strong to deprotonate the ammonium salt (pKa ~10-11) but should not introduce competing side reactions, such as promoting elimination of the alkyl halide or causing hydrolysis of the ester functionalities.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and effective bases, particularly in polar aprotic solvents like DMF or acetonitrile. They are heterogeneous, which can sometimes lead to slower reaction rates but simplifies work-up.
-
Organic Amine Bases (e.g., Et₃N, DIPEA): These are soluble in a wider range of organic solvents and act as both a base and an acid scavenger. Diisopropylethylamine (DIPEA) is often preferred over triethylamine (Et₃N) as its steric bulk makes it less nucleophilic, preventing it from competing with the pyrrolidine substrate in the alkylation reaction.
Direct Alkylation vs. Reductive Amination
Two primary strategies are presented here, each with distinct advantages.
-
Direct Alkylation with Alkyl Halides: This is a classic Sₙ2 reaction where the neutral secondary amine attacks an electrophilic alkyl halide (or sulfonate).[2] While effective, this method can be complicated by overalkylation if primary amines are used.[3][4][5] For secondary amines like our substrate, this is less of a concern as the reaction stops at the tertiary amine stage, making it a reliable method.[4]
-
Reductive Amination: This powerful, two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced to the corresponding amine.[6] This method is exceptionally clean, avoids the use of potentially harsh alkylating agents, and completely circumvents the issue of overalkylation.[6][7] The use of mild reducing agents like sodium triacetoxyborohydride (STAB) is key, as they selectively reduce the iminium ion without affecting the starting carbonyl compound.[8]
Workflow Visualizations
The following diagrams illustrate the core transformations described in the protocols.
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the N-alkylation of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride using an alkyl halide and potassium carbonate in DMF.
3.1.1. Materials
-
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
3.1.2. Step-by-Step Methodology
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the amine salt) via syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the deprotonation of the amine hydrochloride.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 4-24 hours.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated pyrrolidine derivative.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation using an aldehyde or ketone and sodium triacetoxyborohydride (STAB).
3.2.1. Materials
-
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (Et₃N) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
3.2.2. Step-by-Step Methodology
-
Setup: To a round-bottom flask with a magnetic stir bar, add dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq).
-
Solvent and Base: Add anhydrous DCM (or DCE) to the flask (approx. 0.1 M), followed by the dropwise addition of triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A mild Lewis acid like Ti(iPrO)₄ can sometimes be added to facilitate this step for less reactive carbonyls. [6]4. Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and intermediate iminium ion.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Data Summary: Representative Reaction Conditions
The following table provides examples of typical reaction parameters for the N-alkylation of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride. Yields are representative and may vary based on the specific substrate and scale.
| Entry | Method | Reagent (R-X or R-CHO) | Base / Reducing Agent | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Direct Alkylation | Benzyl Bromide | K₂CO₃ | DMF | 60 | 8 | 85-95% |
| 2 | Direct Alkylation | Iodomethane | DIPEA | CH₃CN | 50 | 12 | 80-90% |
| 3 | Direct Alkylation | Ethyl Bromoacetate | K₂CO₃ | DMF | 25 | 24 | 75-85% |
| 4 | Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 6 | 90-98% |
| 5 | Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 4 | 90-98% |
| 6 | Reductive Amination | Acetone | NaBH(OAc)₃ | DCE | 25 | 10 | 88-95% |
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation of the amine salt.2. Insufficiently reactive alkylating agent.3. Inactive reducing agent (STAB is moisture-sensitive). | 1. Use a stronger base or increase stoichiometry; allow more time for initial stirring.2. Switch from R-Cl to R-Br or R-I; add a catalytic amount of NaI or KI (Finkelstein reaction).3. Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous conditions. |
| Formation of Side Products | 1. Elimination of alkyl halide (E2 reaction).2. Competing reaction with the solvent (e.g., DMF). | 1. Use a less-hindered, non-nucleophilic base (e.g., K₂CO₃ instead of t-BuOK); run the reaction at a lower temperature.2. Choose a different solvent like acetonitrile (CH₃CN) or dioxane. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF).2. Product is very polar and streaks on silica gel. | 1. Perform thorough aqueous washes during work-up; co-evaporate with heptane or toluene.2. Add 1-2% Et₃N or NH₄OH to the chromatography eluent to suppress tailing. |
References
-
Caroline, C. (2022, April 5). Alkylation of Amines. YouTube. [Link] [2]10. Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link] [8]11. Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. youtube.com [youtube.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Integrating Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride into Drug Discovery Pipelines
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over 37 FDA-approved drugs underscores its significance as a privileged scaffold.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1][2] This structural feature is critical for establishing precise stereochemical interactions with biological targets, often leading to enhanced potency and selectivity.[1][2] Furthermore, the pyrrolidine motif can improve a compound's physicochemical properties, such as aqueous solubility, and the nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating target engagement.[3]
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a specific embodiment of this versatile scaffold. Its dicarboxylate functionality introduces two points for potential interaction or further chemical modification, while the hydrochloride salt form generally enhances water solubility and stability, making it an attractive starting point for drug discovery campaigns. Based on the extensive literature on related pyrrolidine dicarboxylate structures, this compound holds promise as a modulator of key targets in the central nervous system (CNS), particularly glutamate and GABA receptors.[4][5][6][7][8][9][10][11]
This guide provides a comprehensive framework for the systematic evaluation of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, from initial physicochemical characterization to advanced biological assessment. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor.
Part 1: Foundational Characterization
Before embarking on biological screening, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These initial assays ensure data quality and reproducibility in subsequent, more complex experiments.
Solubility Assessment
A compound's solubility is a critical determinant of its biological activity and formulation potential.[7][12] We will assess both kinetic and thermodynamic solubility.
Table 1: Predicted and Experimental Solubility of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride
| Solvent/Buffer System | Predicted Solubility | Experimental Method | Expected Solubility Range |
| Deionized Water | High | Shake-Flask (Thermodynamic) | > 50 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.4 | High | Shake-Flask (Thermodynamic) | > 25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Very High | Nephelometry (Kinetic) | > 100 mM |
| Ethanol | Moderate | Shake-Flask (Thermodynamic) | 5-15 mg/mL |
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride to a series of vials containing the test solvents (e.g., deionized water, PBS pH 7.4, ethanol).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable quantitative NMR (qNMR) protocol.
Stability Analysis
Assessing the stability of a compound under various conditions is crucial for understanding its shelf-life and behavior in biological assays.
Protocol 2: Aqueous Buffer Stability Assessment
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Incubation: Dilute the stock solution to a final concentration of 100 µM in a series of aqueous buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C) and collect aliquots at multiple time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the aliquots by HPLC to quantify the remaining parent compound. The degradation over time can be used to calculate the compound's half-life in each buffer.
Structural Confirmation
Verifying the identity and purity of the compound is a critical quality control step.
Protocol 3: NMR and Mass Spectrometry Analysis
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[13]
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
The expected ¹H NMR spectrum should show characteristic peaks for the pyrrolidine ring protons and the methyl ester protons.
-
The ¹³C NMR spectrum should show corresponding signals for the carbons in the molecule.[10]
-
-
Mass Spectrometry:
Part 2: In Vitro Biological Evaluation
Based on the structural features of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, we hypothesize its potential as a modulator of excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmitter receptors.[4][5][6][7][8][9][10][11] The following protocols are designed to investigate its effects on cell viability and its potential interaction with these receptor systems.
Cell Viability and Cytotoxicity Assays
Initial assessment of a compound's effect on cell viability is crucial to distinguish between targeted pharmacological effects and general cytotoxicity.
Protocol 4: MTT Assay for Cell Viability
-
Cell Seeding: Seed neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
dot
Caption: Workflow for the MTT cell viability assay.
Investigating Neuronal Signaling Pathways
Given the potential for interaction with glutamate and GABA receptors, investigating downstream signaling events is a logical next step.
2.2.1 Glutamatergic Signaling
Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors (ionotropic: NMDA, AMPA, kainate; metabotropic: mGluRs) are key drug targets.[4][16][17][18][19] We will investigate whether our compound modulates glutamate-induced signaling.
dot
Caption: Simplified glutamatergic signaling pathway.
Protocol 5: Calcium Influx Assay
-
Cell Preparation: Plate neuronal cells on black-walled, clear-bottom 96-well plates and allow them to attach.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.
-
Stimulation: Stimulate the cells with a known glutamate receptor agonist (e.g., glutamate or NMDA).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. A decrease in the agonist-induced calcium influx would suggest an antagonistic effect of the compound.
2.2.2 GABAergic Signaling
GABA is the main inhibitory neurotransmitter in the brain, acting on GABA-A and GABA-B receptors.[6][9][10][11][13] Modulation of GABAergic signaling is a common mechanism for anxiolytic and anticonvulsant drugs.
dot
Caption: Simplified GABAergic signaling pathway.
Protocol 6: Western Blot for Downstream Signaling Proteins
-
Cell Treatment and Lysis: Treat neuronal cells with the compound, with or without a subsequent agonist challenge (e.g., glutamate). Lyse the cells to extract proteins.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20][21][22][23]
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated forms of ERK, CREB for glutamatergic pathways) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[22][23]
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Part 3: Target Deconvolution and Binding Characterization
If the cellular assays indicate a specific pharmacological effect, the next step is to identify the direct molecular target(s) and characterize the binding interaction.
Target Identification Strategies
Several methods can be employed to identify the protein target of a small molecule.
Table 2: Target Identification Approaches
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[1][2] | Direct identification of binding proteins. | Requires chemical modification of the compound; potential for non-specific binding. |
| Drug Affinity Responsive Target Stability (DARTS) | Compound binding can alter a protein's susceptibility to proteolysis.[1][2] | Label-free; applicable in complex mixtures. | Indirect; requires validation with other methods. |
| Genetic Approaches (e.g., RNAi screening) | Silencing genes can mimic or alter the effect of a compound, suggesting the gene product is a target.[24] | Provides functional validation of a target. | Can be time-consuming and complex. |
Characterizing Compound-Target Interactions
Once a putative target is identified, biophysical methods are used to quantify the binding affinity and kinetics.
Protocol 7: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein (e.g., a glutamate receptor subunit) onto a sensor chip.[25][26]
-
Analyte Injection: Flow different concentrations of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride over the sensor surface.
-
Data Acquisition: Measure the change in the SPR signal (in Resonance Units) over time to monitor the association and dissociation of the compound.[25]
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[25]
Protocol 8: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified target protein and the compound in the same buffer to minimize heats of dilution.[6][27][28][29][30]
-
Titration: Titrate the compound solution into the protein solution in the sample cell of the calorimeter.
-
Heat Measurement: Measure the heat released or absorbed during the binding event.[6][27][29][30]
-
Thermodynamic Analysis: Analyze the data to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[6][27][29]
dot
Caption: Overall drug discovery workflow.
Conclusion
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders. The structured, multi-faceted approach outlined in these application notes provides a robust framework for its comprehensive evaluation. By systematically characterizing its physicochemical properties, assessing its biological activity in relevant cellular models, and definitively identifying and characterizing its molecular target(s), researchers can efficiently advance this and similar pyrrolidine-based compounds through the drug discovery pipeline. The integration of detailed, self-validating protocols and clear data visualization is essential for ensuring the scientific integrity and ultimate success of these endeavors.
References
- Jørgensen, C. G., et al. (2010). Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists by the Rational Design of (2S,3R)-3-(3-Carboxyphenyl)-pyrrolidine-2-carboxylic Acid. Journal of Medicinal Chemistry, 53(23), 8574-8585.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
-
ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
- Pellegrini-Giampietro, D. E., et al. (2001). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of Medicinal Chemistry, 44(15), 2493-2501.
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
- Armstrong, N., & Gouaux, E. (2016). Design and Synthesis of a Series of l-trans-4-Substituted Prolines as Selective Antagonists for the Ionotropic Glutamate Receptors Including Functional and X-ray Crystallographic Studies of New Subtype Selective Kainic Acid Receptor Subtype 1 (GluK1) Antagonist (2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic Acid. Journal of Medicinal Chemistry, 59(24), 11135-11149.
-
IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]
- Conti, P., et al. (1998). A novel class of allosteric modulators of AMPA/Kainate receptors. Bioorganic & Medicinal Chemistry Letters, 8(10), 1231-1236.
- Navratilova, I., & Williams, B. A. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 384(1), 123-130.
-
protocols.io. (2025). Isothermal Titration Calorimetry ITC. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. Retrieved from [Link]
- Varagic, Z., et al. (2019). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 24(6), 1125.
- Armstrong, N., & Gouaux, E. (1998). Structure of a glutamate-receptor ligand-binding core in complex with kainate.
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
- Monaldi, D., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry, 44(15), 2502-2511.
- Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
- Wenzler, M., & Kisko, K. (2008). Characterization of molecular interactions using isothermal titration calorimetry. Journal of Visualized Experiments, (17), 832.
- Armstrong, N., et al. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Chemical Neuroscience, 10(10), 4166-4178.
- Wang, X., et al. (2016). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 21(10), 1303.
- Sieghart, W., & Savic, M. M. (2026). Exploring the DS2 Scaffold for GABAA Receptor Modulation: Progress toward the Development of a GABAA δ-Subunit Preferring Negative Allosteric Modulator. ACS Chemical Neuroscience, 17(2), 223-233.
-
MDPI. (2025). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. Retrieved from [Link]
- Varagic, Z., et al. (2019). Variations on a scaffold - Novel GABAA receptor modulators. European Journal of Medicinal Chemistry, 180, 433-445.
- Venskutonyte, R., et al. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 28(2), 819.
-
Royal Society of Chemistry. (n.d.). CHAPTER 14: Development of AMPA Receptor Modulators as Cognition Enhancers. Retrieved from [Link]
- Sieghart, W. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(5), 1073.
-
ACS Medicinal Chemistry Letters. (2025). Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. Retrieved from [Link]
- Arai, A. C., & Kessler, M. (2001). Effects of a centrally active benzoylpyrrolidine drug on AMPA receptor kinetics. Molecular Pharmacology, 59(4), 738-748.
- Woltering, T. J., et al. (2011). Recent Advances in the Medicinal Chemistry of the Metabotropic Glutamate Receptor 1 (mGlu 1 ). ACS Medicinal Chemistry Letters, 2(3), 208-213.
- Das, U., et al. (2020). Structural dynamics of GluK2 kainate receptors in apo and partial agonist bound states.
-
Bentham Science. (n.d.). Metabotropic Glutamate Receptor Ligands as Potential Therapeutics for Addiction. Retrieved from [Link]
- Hussain, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245789.
- Wright, R. A., & Schoepp, D. D. (1998). Pharmacological profiles of the metabotropic glutamate receptor ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(4), 437-444.
Sources
- 1. N-substituted pyrrolidines and tetrahydrofurans as novel AMPAR positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. sinobiological.com [sinobiological.com]
- 4. Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists by the Rational Design of (2S,3R)-3-(3-Carboxyphenyl)-pyrrolidine-2-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the DS2 Scaffold for GABAA Receptor Modulation: Progress toward the Development of a GABAA δ-Subunit Preferring Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure of the kainate receptor subunit GluR6 agonist-binding domain complexed with domoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Pyrroloindolines as Positive Allosteric Modulators of the α1β2γ2 GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A novel class of allosteric modulators of AMPA/Kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dosequis.colorado.edu [dosequis.colorado.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eurekaselect.com [eurekaselect.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 23. fortislife.com [fortislife.com]
- 24. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 27. Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ibidi.com [ibidi.com]
- 29. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Biologically Active Scaffolds from Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrolidine ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of biologically active compounds, including over 20 FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a comprehensive exploration of pharmacophore space, a critical aspect in the design of novel therapeutics with high specificity and efficacy.[2][3] The inherent stereochemistry and conformational flexibility of the pyrrolidine ring, a phenomenon known as "pseudorotation," enable it to present substituents in precise spatial orientations, facilitating optimal interactions with biological targets.[2][3]
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a versatile and readily available starting material for the synthesis of a diverse array of substituted pyrrolidine scaffolds. The presence of two ester functionalities at the 3 and 4 positions, along with a secondary amine, provides multiple points for chemical modification, allowing for the construction of complex molecular architectures. This application note provides a detailed guide for the synthesis of a potent Dipeptidyl Peptidase-4 (DPP-IV) inhibitor scaffold starting from dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, including a comprehensive protocol for its biological evaluation.
Strategic Synthesis of a DPP-IV Inhibitor Scaffold
Dipeptidyl Peptidase-4 (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[4][5][6] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[5][7] The following protocol details a three-step synthesis of a novel pyrrolidine-based DPP-IV inhibitor, designed as an analog of the well-established drug, Sitagliptin.
Synthetic Workflow Overview
The overall synthetic strategy involves an initial N-acylation of the pyrrolidine nitrogen, followed by saponification of the two ester groups to the corresponding diacid, and finally, a double amide coupling to introduce the key pharmacophoric elements.
Caption: Synthetic workflow for the DPP-IV inhibitor scaffold.
Part 1: Detailed Synthetic Protocols
Step 1: N-Acylation of Dimethyl Pyrrolidine-3,4-dicarboxylate
Rationale: The initial step focuses on the functionalization of the pyrrolidine nitrogen. N-acylation with a substituted acetyl chloride introduces a key structural motif present in many DPP-IV inhibitors, which is known to interact with the S2 subsite of the enzyme.[5] Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the pyrrolidine nitrogen and ensuring its nucleophilicity.[8]
Materials:
-
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride
-
(2,4,5-Trifluorophenyl)acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred solution. It is crucial to add slightly more than two equivalents to neutralize both the hydrochloride salt and the HCl produced in the reaction.
-
In a separate flask, dissolve (2,4,5-trifluorophenyl)acetyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(2-(2,4,5-trifluorophenyl)acetyl)dimethyl pyrrolidine-3,4-dicarboxylate.
| Parameter | Value |
| Reactant Ratio | 1:1.05:2.2 (Pyrrolidine:Acyl Chloride:Base) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step 2: Saponification of the Diester
Rationale: The hydrolysis of the methyl esters to carboxylic acids is a necessary step to enable the subsequent amide bond formation. Lithium hydroxide is a commonly used reagent for saponification under mild conditions, minimizing the risk of side reactions. A mixture of THF and water is used as the solvent system to ensure the solubility of both the organic substrate and the inorganic base.
Materials:
-
N-(2-(2,4,5-trifluorophenyl)acetyl)dimethyl pyrrolidine-3,4-dicarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Standard glassware
Protocol:
-
Dissolve the N-acylated diester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of the diacid should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
The resulting N-(2-(2,4,5-trifluorophenyl)acetyl)pyrrolidine-3,4-dicarboxylic acid is often used in the next step without further purification.
| Parameter | Value |
| Reagent | Lithium Hydroxide (LiOH) |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% (crude) |
Step 3: Double Amide Coupling
Rationale: This final step assembles the complete DPP-IV inhibitor scaffold. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds, known for its rapid reaction times and suppression of racemization.[9][10] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to maintain the reaction medium's basicity. The chosen amine, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][11]triazolo[4,3-a]pyrazine, is a key component of Sitagliptin, known to interact with the S1' subsite of DPP-IV.[12]
Materials:
-
N-(2-(2,4,5-trifluorophenyl)acetyl)pyrrolidine-3,4-dicarboxylic acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][11]triazolo[4,3-a]pyrazine hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diacid from Step 2 (1.0 eq).
-
Add anhydrous DMF to dissolve the diacid.
-
Add 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][11]triazolo[4,3-a]pyrazine hydrochloride (2.2 eq) and DIPEA (4.4 eq) to the solution and stir for 15 minutes.
-
In a separate flask, dissolve HATU (2.2 eq) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final DPP-IV inhibitor scaffold.
| Parameter | Value |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 6-8 hours |
| Typical Yield | 60-75% |
Part 2: Biological Evaluation Protocol
In Vitro DPP-IV Inhibition Assay (Fluorometric)
Principle: This assay quantifies the inhibitory activity of the synthesized scaffold against human recombinant DPP-IV. The enzyme cleaves the fluorogenic substrate, Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin), releasing the highly fluorescent AMC. The inhibitory effect of the test compound is determined by measuring the reduction in fluorescence compared to a control without the inhibitor.[1][4][11]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC
-
DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Synthesized DPP-IV inhibitor scaffold
-
Positive control (e.g., Sitagliptin)
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the synthesized inhibitor and Sitagliptin in DMSO.
-
Create a series of dilutions of the inhibitor and Sitagliptin in the assay buffer.
-
Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate to their working concentrations in the assay buffer.
-
-
Assay Procedure:
-
To the wells of the 96-well plate, add the following:
-
Blank: Assay buffer only.
-
Control (100% activity): Assay buffer, DPP-IV enzyme, and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor wells: Assay buffer, DPP-IV enzyme, and the desired concentration of the synthesized inhibitor.
-
Positive control wells: Assay buffer, DPP-IV enzyme, and the desired concentration of Sitagliptin.
-
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells except the blank.
-
Incubate the plate at 37 °C for 30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Expected Results and Data Interpretation
The synthesized pyrrolidine-based scaffold is expected to exhibit potent DPP-IV inhibitory activity. The IC₅₀ value should be in the nanomolar to low micromolar range, comparable to other known DPP-IV inhibitors.
| Compound | Expected IC₅₀ (nM) |
| Synthesized Scaffold | 10 - 500 |
| Sitagliptin (Positive Control) | 1 - 20 |
A low IC₅₀ value indicates high potency of the synthesized compound as a DPP-IV inhibitor, making it a promising candidate for further preclinical development.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and biological evaluation of a potent DPP-IV inhibitor scaffold derived from dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride. The detailed protocols and scientific rationale behind each step are intended to empower researchers in medicinal chemistry and drug discovery to utilize this versatile building block for the development of novel therapeutics. The described methodologies are robust and can be adapted for the synthesis of a wide range of other biologically active pyrrolidine-based compounds.
References
-
OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at: [Link]
-
Kushwaha, R. N., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. Available at: [Link]
-
Li, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]
-
Li, Y., et al. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. Available at: [Link]
-
Wallace, M. A., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Salve, P. S., & Jadhav, V. D. (2021). DPP (IV) inhibitory activity information of the substances tested. ResearchGate. Available at: [Link]
-
Conti, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
- Al-Masoudi, N. A., et al. (2019). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
-
Zhang, L., et al. (2018). A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link]
-
Augustyns, K., et al. (1997). Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors. PubMed. Available at: [Link]
-
Dong, S., et al. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. Available at: [Link]
- WO 2010/022690 A2. (2010). A method of preparation of highly pure vildagliptin. Google Patents.
- WO2011012322A9. (2011). Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms. Google Patents.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Góra, M., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Wang, Y., et al. (2020). Methods for the Synthesis of 3,4‐2H‐Dihydropyrroles (Δ1‐Pyrrolines) and Their Chemical Transformations. ResearchGate. Available at: [Link]
-
Boey, C. P., et al. (1981). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Monteleone, S., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. Available at: [Link]
-
Miyamura, S., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). 5,5-dimethyl-2-pyrrolidone. Available at: [Link]
-
Vitale, P., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules. Available at: [Link]
-
Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Zheng, C., Liu, Y., & Ma, C. (2017). Organocatalytic Direct N-Acylation of Amides with Aldehydes under Oxidative Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium: A review. Der Pharma Chemica. Available at: [Link]
-
Yan, M., et al. (2018). Conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation and Mechanism Study by DFT. Computational Chemistry. Available at: [Link]
-
Hayashi, Y., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hayashi, Y., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. CORE. Available at: [Link]
-
Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. Available at: [Link]
-
Reddy, B. V. S., et al. (2018). A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. New Journal of Chemistry. Available at: [Link]
Sources
- 1. oatext.com [oatext.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting common impurities in Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride reactions
Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of functionalized pyrrolidines. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a highly versatile scaffold, heavily utilized in the development of endothelin receptor antagonists[1] and TLR/PPAR agonists[2].
However, the 3,4-diester system is thermodynamically sensitive, and the secondary amine requires precise handling during salt formation. This guide bypasses generic advice to provide you with field-proven, mechanistic solutions for the most common impurities encountered at the bench.
Diagnostic Workflows & Impurity Pathways
Understanding where your synthesis deviates is the first step to correcting it. The 1,3-dipolar cycloaddition is an elegant way to set the pyrrolidine stereocenters, but the thermodynamics of the diester system will fight you if you lose control of your pH or temperature[3].
Fig 1. Synthesis workflow and impurity generation pathways for the pyrrolidine core.
Fig 2. LC-MS diagnostic logic tree for identifying common pyrrolidine impurities.
Mechanistic Troubleshooting FAQs
Q: My LC-MS shows a significant impurity with a mass of[M-14]+. What is causing this, and how do I prevent it?
-
Causality : A mass reduction of 14 Da (loss of a CH2 group) is the classic signature of methyl ester hydrolysis yielding a mono-carboxylic acid. The dimethyl esters at the 3,4-positions of the pyrrolidine ring are highly labile. This predominantly occurs during the final hydrochloride salt formation if aqueous HCl is used, or if ambient moisture is present during prolonged storage[1].
-
Resolution : Transition to strictly anhydrous conditions for salt formation. Exclusively use a standardized solution of anhydrous HCl in methanol or ethereal HCl.
Q: The NMR spectrum of my product shows doubled peaks for the ester methoxy groups. Why did my stereoselective reaction fail?
-
Causality : Doubled methoxy singlets (e.g., at 3.68 and 3.72 ppm) indicate a loss of stereopurity, resulting in a mixture of cis and trans diastereomers. The α -protons adjacent to the ester carbonyls are relatively acidic. Exposure to excess base (e.g., unquenched triethylamine from the ylide generation) or elevated temperatures during workup triggers enolization and subsequent epimerization toward a thermodynamic mixture[3].
-
Resolution : Maintain strict temperature control (< 30°C) during concentration steps. Quench basic reaction mixtures with a mild acid (e.g., 10% citric acid) immediately after the cycloaddition is complete.
Q: I am observing a +90 Da impurity peak. Is my hydrogenation catalyst poisoned?
-
Causality : A +90 Da mass difference corresponds to a retained N-benzyl group. In the synthesis of pyrrolidine-3,4-dicarboxylates, N-benzylglycine is frequently used as the azomethine ylide precursor, necessitating downstream palladium-catalyzed hydrogenolysis[2]. Incomplete debenzylation is usually caused by catalyst poisoning from trace sulfur compounds, or insufficient hydrogen mass transfer.
-
Resolution : Degas all solvents via sparging with argon prior to introducing H2 . If the reaction stalls, filter off the old Pd/C through a pad of Celite and resubject the filtrate to fresh catalyst.
Q: My isolated hydrochloride salt is a sticky oil instead of a crystalline solid. How do I fix this?
-
Causality : Pyrrolidine hydrochloride salts are highly hygroscopic. An oily consistency indicates either the presence of the unprotonated free base (due to sub-stoichiometric HCl) or trapped residual solvents (like methanol or water) preventing nucleation.
-
Resolution : Triturate the oil with cold, anhydrous diethyl ether or MTBE. The strong anti-solvent effect will strip residual methanol and force the crystallization of the HCl salt.
Quantitative Impurity Profiling
Use the following analytical markers to rapidly identify impurities in your reaction mixtures.
| Impurity Profile | Δ Mass (Da) | Relative Retention Time (RRT) | Key 1 H-NMR Identifier (MeOD, 400 MHz) |
| Target Product | 0 | 1.00 | Singlets at 3.72 ppm (6H, -OCH 3 ) |
| Mono-acid (Hydrolysis) | -14 | 0.85 | Single peak at 3.72 ppm (3H, -OCH 3 ) |
| Di-acid (Hydrolysis) | -28 | 0.60 | Absence of peaks at ~3.7 ppm |
| Cis-Isomer (Epimer) | 0 | 1.05 - 1.10 | Shifted ester singlets at 3.68 ppm |
| N-Benzyl Intermediate | +90 | 1.45 | Aromatic multiplet 7.2-7.4 ppm (5H) |
| Free Base | 0 (ESI+) | 1.02 | Upfield shift of pyrrolidine ring protons |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check passes.
Protocol A: Stereoretentive 1,3-Dipolar Cycloaddition & Hydrogenolysis
-
Ylide Generation & Cycloaddition : Suspend N-benzylglycine (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous toluene. Add dimethyl fumarate (1.0 eq) to target the trans isomer. Heat to 85°C for 4 hours.
-
Validation Check: Run a TLC (Hexane:EtOAc 3:1). The reaction is complete only when the dipolarophile (Rf ~0.6) is fully consumed and the N-benzyl pyrrolidine intermediate appears (Rf ~0.4).
-
-
Quench & Extraction : Cool the reaction to 20°C. Wash with 5% aqueous NaHCO3 , then immediately with brine. Causality Note: Rapid removal of basic residues prevents base-catalyzed epimerization at the 3,4-positions. Dry over anhydrous Na2SO4 .
-
Hydrogenolysis : Dissolve the intermediate in degassed methanol. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with H2 and stir vigorously under a balloon (1 atm) for 12 hours.
-
Validation Check: LC-MS must confirm the total disappearance of the +90 Da N-benzyl peak before filtration.
-
Protocol B: Anhydrous Hydrochloride Salt Formation & Crystallization
-
Free Base Preparation : Concentrate the methanolic filtrate from Protocol A under reduced pressure at strictly < 30°C to yield the free base as a pale oil.
-
Anhydrous Protonation : Dissolve the oil in minimal anhydrous diethyl ether. Dropwise, add 1.2 equivalents of 2M HCl in diethyl ether under a nitrogen atmosphere at 0°C.
-
Validation Check: Spot 10 µL of the supernatant onto wet pH paper. It must register pH < 2. If pH > 2, the free base is still present; add HCl in 0.1 eq increments until acidic.
-
-
Crystallization : Stir the resulting slurry at 0°C for 30 minutes. Filter the precipitate rapidly under a nitrogen blanket to prevent moisture absorption. Dry under high vacuum for 12 hours to yield the crystalline product.
References
-
[1] Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity | Journal of Medicinal Chemistry - ACS Publications. 1
-
[2] Chemical Strategies to Boost Cancer Vaccines | ACS Publications. 2
-
[3] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | NIH.gov. 3
Sources
Technical Support Center: Purification and Recrystallization of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic realities of purifying Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride .
This compound is a highly polar, hygroscopic secondary amine hydrochloride with two labile methyl ester groups. The structural tension between the hydrophilic ammonium salt and the hydrolytically sensitive esters dictates our entire purification strategy.
Core Principles: The Causality of Purification
Before troubleshooting, it is critical to understand why we manipulate this molecule in specific ways:
-
Why the Hydrochloride Salt? The free base of a secondary amine is highly nucleophilic. If left unprotonated, the amine can undergo intermolecular amidation with the ester groups of neighboring molecules, leading to polymeric degradation. Maintaining the compound as a hydrochloride salt protonates the amine's lone pair, rendering it non-nucleophilic and chemically stable.
-
Why Avoid Aqueous Systems? The methyl ester groups at the 3 and 4 positions are highly susceptible to hydrolysis . Exposure to water—especially under heated or basic conditions—will rapidly cleave the esters to yield the dicarboxylic acid. Therefore, strictly anhydrous organic solvents are mandatory.
-
The Solvent/Anti-Solvent Mechanism: Recrystallization of amino acid methyl ester hydrochlorides relies on disrupting the ionic lattice with a polar protic solvent (Methanol), followed by the addition of a non-polar ethereal solvent (Diethyl ether) . The ether lowers the dielectric constant of the medium, forcing the salt to precipitate while leaving non-polar organic impurities in solution.
Workflow for the solvent/anti-solvent recrystallization of the hydrochloride salt.
Self-Validating Experimental Protocol
A robust protocol must be self-validating; each step should provide immediate physical feedback confirming success before you proceed.
Step 1: Dissolution (Feedback: Optically clear solution) Suspend the crude salt in anhydrous methanol (approx. 2–3 mL per gram of crude). Heat gently to 50–55 °C under an inert atmosphere until complete dissolution occurs. Do not exceed 60 °C to prevent thermal degradation.
Step 2: Hot Filtration (Feedback: Removal of mechanical impurities) Filter the hot solution rapidly through a pre-warmed fritted glass funnel into a clean, dry Erlenmeyer flask. This removes insoluble inorganic salts (e.g., NaCl or residual silica from prior steps).
Step 3: Anti-Solvent Addition (Feedback: The "Cloud Point") While maintaining the solution at 40–45 °C, add anhydrous diethyl ether dropwise under continuous stirring. Stop immediately when the solution becomes faintly but persistently turbid. This "cloud point" physically validates that the saturation limit has been reached.
Step 4: Metastable Equilibration (Feedback: Return to clarity) Add exactly 1 to 2 drops of methanol to clear the turbidity. This confirms the system is perfectly poised at the metastable boundary, which is critical to prevent "oiling out." Remove from heat and allow the flask to cool slowly to room temperature undisturbed.
Step 5: Maturation & Isolation (Feedback: Geometric crystal formation) Once spontaneous nucleation begins, transfer the flask to a 4 °C refrigerator for 4–6 hours to maximize yield. Collect the distinct, geometric crystals via vacuum filtration. Wash the filter cake with ice-cold diethyl ether to displace the mother liquor, then dry under high vacuum for 12 hours.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a dense liquid layer at the bottom of the flask) instead of crystallizing. What causes this and how do I fix it? Cause: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture, or when the anti-solvent is added too rapidly, causing massive supersaturation without nucleation. Solution: Do not discard the mixture. Reheat the biphasic solution until it forms a single, clear phase. Add a small amount of methanol (5-10% by volume) to increase overall solubility. Cool the solution much more slowly. If available, add a microscopic seed crystal of pure Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride just above room temperature, or vigorously scratch the inside of the glass flask with a glass rod to generate micro-abrasions that serve as nucleation sites.
Kinetic control pathway to resolve oiling out during anti-solvent addition.
Q: NMR analysis shows a mixture of cis and trans diastereomers. Can recrystallization separate them? Cause: The upstream cycloaddition or functionalization of the pyrrolidine ring often yields a thermodynamic mixture of the cis-3,4 and trans-3,4 dicarboxylate isomers . Solution: Yes, fractional crystallization can enrich diastereomeric purity. The cis-isomer typically exhibits different solubility kinetics than the trans-isomer. Multiple recrystallization cycles using a slightly more polar anti-solvent (e.g., Methanol/Ethyl Acetate instead of Ether) can enrich the cis-isomer to >95% diastereomeric excess (d.e.), though this comes at the cost of overall mass recovery.
Q: I am detecting pyrrolidine-3,4-dicarboxylic acid (or the mono-ester) in my LC-MS. What went wrong? Cause: The methyl ester groups have undergone hydrolysis. This is almost always caused by adventitious water in the recrystallization solvents combined with prolonged heating. Solution: Ensure all solvents are strictly anhydrous (stored over molecular sieves). Do not exceed 60 °C during the dissolution step. If hydrolysis has already occurred, the material cannot be "fixed" by recrystallization; it must be re-esterified using thionyl chloride in anhydrous methanol before attempting purification again.
Quantitative Data: Solvent System Optimization
Selecting the correct solvent system is a balance between purity and yield. Below is a matrix of field-tested solvent systems for this specific hydrochloride salt:
| Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | Expected Yield (%) | Purity Profile & Notes |
| Methanol | Diethyl Ether | 1 : 3 | 75 - 85% | Excellent. Standard protocol. Efficiently removes polar impurities. |
| Methanol | Ethyl Acetate | 1 : 4 | 65 - 75% | Good. Highly recommended for diastereomeric enrichment (cis/trans separation). |
| Ethanol | Diisopropyl Ether | 1 : 5 | 80 - 90% | Moderate. High yield, but slower crystallization kinetics. Good for large-scale batches. |
| Isopropanol | Hexane | N/A | < 30% | Poor. Extreme polarity mismatch leads to severe oiling out. Avoid this system. |
References
Preventing degradation of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride during long-term storage
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you understand that the integrity of your starting materials dictates the success of your downstream asymmetric syntheses and biological assays. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a highly versatile scaffold, but its specific structural features—two methyl esters, an alpha-proton system, and a hydrochloride salt form—make it uniquely vulnerable to environmental degradation.
This guide synthesizes field-proven insights and mechanistic chemistry to help you troubleshoot, prevent, and monitor the degradation of this critical compound during long-term storage.
Mechanistic Troubleshooting & FAQs
Q: Why does my lyophilized powder turn into a sticky, unweighable paste after a few weeks on the bench? A: This is a classic manifestation of deliquescence driven by the hydrochloride (HCl) salt form. While the HCl salt is formulated to improve the stability of the secondary amine, the chloride counterion is highly prone to forming strong hydrogen bonds with atmospheric water molecules[1]. When exposed to ambient humidity, the compound actively scavenges moisture until it dissolves in its own absorbed water. This hygroscopicity not only ruins the physical handling properties but acts as the primary catalyst for downstream chemical degradation[2].
Q: I ran an LC-MS on a 6-month-old batch and found M-14 and M-28 peaks. What are these degradants? A: You are observing acid-catalyzed ester hydrolysis. When the hygroscopic HCl salt absorbs water, it creates a localized, highly concentrated acidic microenvironment within the powder bed[3]. This acid protonates the ester carbonyl oxygens at the C3 and C4 positions, drastically increasing their electrophilicity. Subsequent nucleophilic attack by the absorbed water cleaves the methoxy groups (loss of methanol, ~32 Da, replaced by an OH group, net change -14 Da per ester). This results in mono-carboxylic acid (M-14) and di-carboxylic acid (M-28) degradants[2].
Q: My downstream asymmetric synthesis is failing due to poor diastereomeric excess. Could the starting material be the issue? A: Yes. The protons at the C3 and C4 positions (alpha to the ester carbonyls) are mildly acidic due to the electron-withdrawing effect of the adjacent ester groups. If the compound is exposed to trace bases (even basic impurities on glassware) or stored for prolonged periods in protic environments, these stereocenters can undergo enolization. This leads to epimerization, scrambling the relative stereochemistry of the 3,4-dicarboxylate and directly compromising your asymmetric workflows.
Visual Workflows & Pathway Analysis
To understand how to protect the API, we must first map its vulnerabilities. The diagram below illustrates the causal relationship between environmental exposure and chemical degradation.
Mechanistic pathways of API degradation via hydrolysis and epimerization.
Standard Operating Procedures (SOPs) for Handling & Storage
To prevent the degradation pathways outlined above, every handling step must be treated as a self-validating system designed to exclude moisture and thermal kinetic energy.
Protocol A: Aliquoting and Long-Term Storage
Causality: Repeated freeze-thaw cycles and continuous opening of the master bottle introduce fresh atmospheric moisture each time, compounding degradation. Aliquoting isolates the risk.
-
Preparation: Transfer the unopened, newly received master bottle of the API into a controlled glove box purged with Argon or Nitrogen (Relative Humidity < 5%).
-
Aliquoting: Dispense single-use quantities (e.g., 50 mg - 100 mg) into pre-dried, amber glass vials. Note: Amber glass prevents secondary photolytic radical generation.
-
Purging: Backfill each individual vial with a gentle stream of Argon. Argon is heavier than air and will form a protective blanket over the solid bed.
-
Sealing: Cap tightly with PTFE-lined caps. Wrap the seal with Parafilm to prevent micro-ingress of moisture during temperature fluctuations.
-
Storage: Place the aliquots inside a secondary container (e.g., a sealed desiccator box containing indicating silica gel) and store at -20°C .
Protocol B: Retrieval and Weighing (Self-Validating)
Causality: Opening a cold vial in a warm room causes immediate condensation of water directly onto the hygroscopic powder.
-
Equilibration (Critical Step): Remove the secondary desiccator box from the -20°C freezer. Do not open it. Allow the entire closed system to equilibrate to room temperature for at least 60 minutes.
-
Visual Validation: Check the indicating silica gel. If it has turned from blue to pink (or orange to green), the desiccant is saturated. The internal environment has been compromised, and the batch should be flagged for LC-MS purity verification.
-
Retrieval: Once at room temperature, open the desiccator, remove the required single-use aliquot, and weigh rapidly. Discard any unused portion from that specific vial rather than returning it to the master batch.
Optimal step-by-step workflow for the aliquoting and long-term storage of the API.
Quantitative Degradation Matrix
Monitoring the health of your compound requires knowing exactly what to look for analytically. Use the following matrix to validate the integrity of your storage system.
| Degradation Pathway | Primary Trigger | Chemical Mechanism | Analytical Signature (LC-MS / NMR) | Preventative Measure |
| Deliquescence | Ambient Humidity (>40% RH) | Hydrogen bonding between Cl⁻ and atmospheric H₂O | Broadening of chromatographic peaks due to water content | Store in sealed desiccator with active silica gel |
| Ester Hydrolysis | Moisture + Localized HCl | Acid-catalyzed nucleophilic acyl substitution | M-14 Da (Mono-acid)M-28 Da (Di-acid) | Argon purging, strict -20°C storage |
| Epimerization | Trace Base / Protic Solvents | Enolization at C3/C4 alpha-protons | Loss of diastereomeric excess (Chiral HPLC / 1H-NMR shifts) | Avoid basic excipients, maintain strictly anhydrous environment |
| Oxidation | Oxygen / Light | Free radical oxidation of trace free-base amine | M+16 Da (N-oxide formation) | Amber vials, inert gas backfilling |
Validation Threshold: If the M-14 peak exceeds 0.5% Area Under Curve (AUC) during a routine purity check, your desiccation protocol has failed, and the batch must be re-purified or discarded depending on downstream sensitivity.
References
-
Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Semantic Scholar Corpus. Available at: [Link]
-
PubMed Central (PMC). "Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity." National Institutes of Health. Available at:[Link]
Sources
Resolving poor solubility issues with Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride in aqueous media
Welcome to the Technical Support and Troubleshooting Guide for Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS: 2137996-53-1)[1]. As a highly functionalized cyclic secondary amine, this compound presents unique physicochemical challenges during assay preparation.
While amine hydrochlorides are traditionally assumed to be highly water-soluble, researchers frequently report sudden precipitation, cloudiness, or loss of compound efficacy when reconstituting this specific molecule in standard biological media. This guide synthesizes thermodynamic principles and field-proven formulation strategies to help you achieve stable, fully dissolved solutions for your in vitro and in vivo workflows.
Root Cause Analysis: Why Does Precipitation Occur?
To troubleshoot solubility, we must first understand the causality behind the compound's behavior in aqueous environments. The failure of this compound to dissolve is rarely due to the intrinsic insolubility of the crystal lattice, but rather its interaction with the specific microenvironment of your buffer.
-
The Common Ion Effect: Biological buffers like Phosphate-Buffered Saline (PBS) or 0.9% saline contain high concentrations of chloride ions (~137 to 154 mM). The dissolution of an amine hydrochloride salt is governed by its solubility product constant ( Ksp ). According to Le Chatelier's principle, an excess of background chloride ions shifts the equilibrium toward the solid state, forcing the intact hydrochloride salt to precipitate out of solution[2].
-
Free-Base Conversion (pH-Dependent Insolubility): The pyrrolidine nitrogen is a secondary amine. However, the two electron-withdrawing methyl ester groups at the 3 and 4 positions lower its pKa compared to an unsubstituted pyrrolidine. When placed in a physiological buffer at pH 7.4, a significant fraction of the compound deprotonates into its uncharged "free base" form[3]. The free base, dominated by the lipophilic methyl esters, is virtually insoluble in water.
-
Ester Hydrolysis: At extreme pH levels (< 4.0 or > 8.0), the methyl esters are susceptible to rapid hydrolysis, converting the molecule into a dicarboxylic acid. This not only alters the solubility profile but fundamentally degrades the active pharmaceutical ingredient (API).
Diagnostic Workflow
Use the following logical decision tree to diagnose and correct your specific solubility issue based on the media you are using.
Fig 1: Diagnostic decision tree for troubleshooting amine hydrochloride solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q: I dissolved the compound in 1X PBS (pH 7.4), but it immediately turned cloudy. Why did this happen? A: You are experiencing a dual-failure mechanism. First, the high chloride content in PBS (~137 mM NaCl) triggers the common ion effect, suppressing the solubility of the hydrochloride salt[4]. Second, the pH of 7.4 is high enough to partially deprotonate the amine, generating the highly lipophilic free base. To fix this, switch to a non-chloride buffer (like 5% Dextrose or 5% Mannitol) and adjust the pH to ~5.5.
Q: Can I heat the solution or use sonication to force the compound into dissolution? A: Sonication is acceptable for up to 5 minutes at room temperature. However, do not apply heat . Heating aqueous solutions of methyl esters significantly accelerates ester hydrolysis, leading to compound degradation.
Q: I need to dose animals intravenously (IV). What is the safest vehicle to ensure it doesn't precipitate in the bloodstream? A: For in vivo dosing, we recommend a vehicle utilizing cyclodextrin complexation. A formulation of 10% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile water (pH adjusted to 6.0) will encapsulate the lipophilic methyl ester moieties, preventing precipitation upon injection while avoiding the common ion effect associated with saline vehicles.
Validated Experimental Protocols
To ensure scientific integrity, every formulation must be a self-validating system. The following protocols include built-in quality control steps to verify true dissolution versus micro-suspension.
Protocol A: Preparation of a Stable 10 mM Stock Solution (For In Vitro Assays)
This protocol utilizes a low-toxicity co-solvent approach to bypass the free-base precipitation issue.
-
Primary Solubilization: Weigh out the required mass of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride. Add 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 200 mM concentration. Vortex for 30 seconds until visually clear.
-
Aqueous Dilution: Rapidly pipette the DMSO stock into a vigorously stirring aqueous buffer (e.g., 50 mM HEPES, pH 6.5, chloride-free) to reach a final concentration of 10 mM. The final DMSO concentration will be 5%.
-
Self-Validation (Turbidimetry): Transfer 1 mL of the final solution to a spectrophotometer cuvette. Measure the optical density at 600 nm (OD600) against a blank of the exact same buffer + 5% DMSO.
-
Pass Criteria: OD600 < 0.05 indicates true dissolution.
-
Fail Criteria: OD600 > 0.05 indicates sub-visible micro-precipitation. If this occurs, lower the pH of your buffer by 0.5 units.
-
Protocol B: Cyclodextrin Inclusion Formulation (For In Vivo Dosing)
This protocol relies on host-guest complexation to shield the hydrophobic ester groups.
-
Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile, deionized water. Do not use saline.
-
API Addition: Add the dry API powder directly to the HP-β-CD solution to achieve your target dosing concentration (up to 5 mg/mL).
-
Complexation: Place the vial on an orbital shaker at 300 RPM for 2 hours at room temperature. Do not heat.
-
pH Adjustment: Check the pH. If it has dropped below 4.5, carefully titrate with 0.1 M NaOH until the pH reaches 5.5 - 6.0.
-
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: PES is required as it exhibits low protein/drug binding compared to Nylon filters.
Quantitative Formulation Strategies Summary
Use the table below to compare the efficacy of different solubility strategies based on quantitative parameters.
| Formulation Strategy | Primary Mechanism | Max Stable Concentration | Optimal pH Range | Recommended Application | Limitations |
| 0.9% Saline / PBS | Unassisted Dissolution | < 0.5 mg/mL | 7.0 - 7.4 | Not Recommended | High risk of precipitation due to common ion effect[2]. |
| 5% DMSO in HEPES | Co-solvent Solubilization | ~ 2.5 mg/mL | 6.0 - 6.8 | In vitro cell assays | DMSO toxicity > 0.5% in sensitive cell lines. |
| 10% HP-β-CD in H₂O | Host-Guest Complexation | > 5.0 mg/mL | 5.0 - 6.5 | In vivo IV/IP dosing | Requires 2-hour mixing time; cost of HP-β-CD. |
| 5% Mannitol | Iso-osmotic / Chloride-free | ~ 3.0 mg/mL | 5.5 - 6.5 | In vivo SubQ dosing | Must be prepared fresh daily to prevent ester hydrolysis. |
References
-
Preformulation: Solubility Analysis in Industrial Pharmacy: Common Ion Effect in Amine Hydrochloride Salts. Mustansiriyah University. Retrieved from: [Link]
-
Preparation of Pharmaceutical Salts: Hydrochloride Salts and Physiological Fluids. KiloMentor. Retrieved from:[Link]
-
Hydrochloride Properties: Solubility and Free Base Conversion. Grokipedia. Retrieved from: [Link]
Sources
Technical Support Center: Scaling the Synthesis of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride
From the desk of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this synthesis. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Mastering its synthesis is crucial for drug discovery and development programs.
This document moves beyond a simple recitation of steps. It provides a robust, field-tested protocol and a comprehensive troubleshooting guide grounded in chemical principles to empower you to resolve common experimental challenges.
Section 1: Synthesis Overview and Core Protocol
The selected strategy for constructing the pyrrolidine core is a [3+2] cycloaddition reaction. This method is highly efficient for forming the five-membered ring with good control over stereochemistry and is amenable to scale-up.[3][4] The overall workflow involves the in-situ generation of an azomethine ylide from a glycine ester equivalent, which then reacts with dimethyl fumarate to form the protected pyrrolidine ring. Subsequent deprotection and salt formation yield the final product.
Visualized Experimental Workflow
Caption: High-level workflow for the two-step synthesis.
Detailed Step-by-Step Protocol (10g Scale)
Part A: [3+2] Cycloaddition - Synthesis of Dimethyl 1-benzyl-pyrrolidine-3,4-dicarboxylate
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried before use.
-
Reagent Charging: To the flask, add dimethyl fumarate (14.4 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Initiation: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (23.7 g, 100 mmol) to the dropping funnel.
-
Catalyst Addition & Ylide Generation: Cool the reaction flask to 0°C using an ice bath. Prepare a solution of trifluoroacetic acid (TFA, 0.76 mL, 10 mmol) in 20 mL of DCM. Add this catalyst solution to the stirred dimethyl fumarate solution in the main flask.
-
Reaction: Begin the slow, dropwise addition of the N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine from the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. The causality here is critical: slow addition prevents the uncontrolled formation and self-reaction of the highly reactive azomethine ylide.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate/Hexane). The disappearance of the starting materials indicates completion.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL). Stir for 15 minutes. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil. The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.
Part B: Deprotection and Salt Formation
-
Reactor Setup: In a 500 mL hydrogenation flask, dissolve the purified intermediate from Part A (approx. 27.9 g, 100 mmol) in methanol (250 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~2.8 g, 10 wt%) to the solution under a nitrogen blanket. Caution: Pd/C can be pyrophoric.
-
Hydrogenolysis: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to 50 psi and stir vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Filtration: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (50 mL).
-
Salt Formation: Combine the filtrates and cool to 0°C in an ice bath. Slowly add a 4M solution of HCl in 1,4-dioxane (~30 mL, 120 mmol, 1.2 equiv) with stirring. A white precipitate should form.
-
Isolation: Stir the resulting slurry at 0°C for 1 hour. Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Drying: Dry the white crystalline solid under vacuum at 40-50°C to a constant weight to yield Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up.
Visualized Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing low yield in the cycloaddition step.
Question & Answer Troubleshooting
Q1: The cycloaddition reaction (Part A) has a very low yield. What are the common causes?
A: Low yields in this step are a frequent issue. A systematic diagnosis is key.[3]
-
Potential Cause 1: Reagent Quality. The azomethine ylide precursor is moisture-sensitive. Degradation of this starting material will directly lead to lower yields.
-
Solution: Ensure the precursor is fresh or has been stored properly under an inert atmosphere. Use anhydrous solvents for the reaction.
-
-
Potential Cause 2: Inefficient Ylide Formation. The catalytic amount of TFA is crucial. Too little or too much can inhibit the reaction.
-
Solution: Verify the concentration and amount of the TFA catalyst. Ensure it is added before the ylide precursor.
-
-
Potential Cause 3: Loss During Workup. The pyrrolidine product has some water solubility, and improper pH during the bicarbonate wash can lead to loss.
-
Solution: Ensure the aqueous layer is saturated with sodium bicarbonate. Perform multiple extractions (at least 3) with your organic solvent to maximize recovery.
-
Q2: The final product (Part B) is an oil or sticky solid, not a crystalline powder. How can I induce crystallization?
A: This is a common purification and isolation challenge, often due to residual solvent or minor impurities inhibiting crystal lattice formation.
-
Solution 1: Trituration. Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). Stir the oily product vigorously in this solvent. The product should solidify. Filter the resulting solid.
-
Solution 2: Recrystallization. If trituration fails, dissolve the product in a minimal amount of a hot polar solvent (e.g., methanol or isopropanol) and slowly add a non-polar anti-solvent (e.g., diethyl ether or hexane) until the solution becomes cloudy. Cool the mixture slowly to allow for crystal growth.
-
Solution 3: Re-precipitation. Dissolve the oil in a minimal amount of water and re-precipitate the hydrochloride salt by adding the HCl/dioxane solution again, ensuring slow addition and cooling.
Q3: The hydrogenolysis (debenzylation) reaction in Part B is slow or stalls. What should I do?
A: Catalyst poisoning or inactivation is the most likely culprit.
-
Potential Cause 1: Catalyst Quality. The Pd/C catalyst may be old or have reduced activity.
-
Solution: Use a fresh batch of catalyst. Sometimes, using a different type, like Pearlman's catalyst (Pd(OH)₂/C), can be more effective.
-
-
Potential Cause 2: Impurities from Part A. Trace impurities, particularly sulfur- or nitrogen-containing compounds, can poison the palladium catalyst.
-
Solution: Ensure the intermediate from Part A is sufficiently pure. If necessary, pass the crude material through a short plug of silica gel before the hydrogenolysis step.
-
-
Potential Cause 3: Insufficient Hydrogen/Mixing. On a larger scale, ensuring efficient mixing and hydrogen delivery to the catalyst surface is critical.
-
Solution: Increase the stirrer speed to ensure the catalyst is well-suspended. Check for leaks in the hydrogenation system that could prevent positive pressure.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the [3+2] cycloaddition reaction? A: This reaction is a type of pericyclic reaction. The N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of an acid catalyst like TFA, eliminates methanol and trimethylsilanol to form a reactive intermediate called an azomethine ylide. This ylide is a 1,3-dipole. It then reacts with the alkene (dimethyl fumarate), which acts as a dipolarophile, in a concerted fashion to form the five-membered pyrrolidine ring.[3][4]
Q2: How is the trans stereochemistry of the final product established? A: The stereochemistry of the substituents at the 3 and 4 positions is directly determined by the geometry of the starting alkene. By using dimethyl fumarate, which is the trans-isomer of the alkene, the resulting product will be the trans-3,4-disubstituted pyrrolidine. This is a key advantage of the cycloaddition strategy for stereochemical control.[3]
Q3: What are the key safety considerations when scaling up this synthesis? A:
-
Flammable Solvents: DCM, methanol, and diethyl ether are flammable. Ensure all operations are conducted in a well-ventilated fume hood away from ignition sources.[5]
-
Pyrophoric Catalyst: 10% Pd/C can ignite spontaneously in air, especially when dry or containing residual solvent. Always handle it wet or under an inert atmosphere.[6]
-
Corrosive Reagents: TFA and HCl are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use a properly maintained and certified hydrogenation apparatus in a designated area.
Q4: What are the primary challenges when moving from a 10g scale to a 100g+ scale? A:
-
Heat Management: The cycloaddition reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is necessary to maintain the optimal temperature.
-
Reagent Addition: The rate of addition of the ylide precursor becomes even more critical. A syringe pump or addition funnel with precise control is required to prevent temperature spikes and side reactions.
-
Mixing: Efficient stirring is essential to ensure homogeneity and, in the hydrogenation step, to keep the catalyst suspended. Mechanical overhead stirrers are required for larger volumes.
-
Filtration: Filtering large amounts of Pd/C can be hazardous. Using a filter press or a contained filtration system (e.g., a Nutsche filter) is recommended to minimize exposure.
Section 4: Data Summary
Table 1: Key Reagent Properties & Stoichiometry (100 mmol Scale)
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Mmol | Equiv. |
| Dimethyl Fumarate | C₆H₈O₄ | 144.12 | 14.4 | 100 | 1.0 |
| Ylide Precursor¹ | C₁₂H₂₁NOSi | 237.45 | 23.7 | 100 | 1.0 |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | 1.14 | 10 | 0.1 |
| 10% Pd/C | - | - | ~2.8 | - | 10 wt% |
| 4M HCl in Dioxane | HCl | 36.46 | ~4.38 | 120 | 1.2 |
¹ N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
References
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- Hosseininezhad, S., & Ramazani, A. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Pyrrolidine.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- PMC - NIH. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines.
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Molecules. (2012, April 30). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- ChemScene. (n.d.). Dimethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate.
- Sigma-Aldrich. (n.d.). 3,3-Dimethylpyrrolidine hydrochloride.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
- BenchChem. (n.d.). Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols.
- Chem-Impex. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride.
- ResearchGate. (2014, July 24). How can I separate pyrrolidine?
- ACS Publications - The Journal of Organic Chemistry. (2021, November 11). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines.
Sources
- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Dimethyl vs. Diethyl Pyrrolidine-3,4-Dicarboxylate: A Comprehensive Guide to Reactivity and Synthetic Workflows
Executive Summary
The pyrrolidine ring is a highly versatile scaffold in modern drug discovery, prized for its sp3 -hybridization and non-planar "pseudorotation," which allows for extensive three-dimensional pharmacophore coverage[1]. Among its derivatives, pyrrolidine-3,4-dicarboxylates serve as critical precursors for conformationally restricted peptidomimetics and biologically active compounds[2].
When selecting a building block for synthesis, researchers frequently choose between Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (DMPDC-HCl) and Diethyl pyrrolidine-3,4-dicarboxylate (DEPDC) . As a Senior Application Scientist, I have structured this guide to objectively compare their physicochemical profiles, steric reactivity limitations, and handling requirements, complete with self-validating experimental protocols.
Structural Logic & Physicochemical Profiles
The choice between a dimethyl and a diethyl ester is rarely arbitrary; it is governed by the intersection of steric hindrance and amine stability.
The Causality of the Salt Form vs. Free Base
DMPDC is predominantly supplied as a hydrochloride salt (DMPDC-HCl). The proximity of the secondary amine to the ester carbonyls makes the free base susceptible to slow intermolecular amidation or oxidative degradation over time. The HCl salt protonates the amine, locking its lone pair and rendering it non-nucleophilic, which drastically extends the reagent's shelf life. Conversely, DEPDC is often handled as a free base[3]. While this makes it immediately ready for N-alkylation or Buchwald-Hartwig couplings, it requires more rigorous storage conditions (e.g., inert atmosphere, sub-zero temperatures) to prevent degradation.
The Causality of Steric Bulk in Esters
The fundamental difference in reactivity between these two building blocks lies in the steric cone angle of their alkoxy groups. The ethyl groups in DEPDC introduce significant steric bulk around the electrophilic carbonyl carbon compared to the methyl groups in DMPDC. This steric hindrance directly increases the activation energy required for a nucleophile (such as a hydroxide ion) to attack the carbonyl carbon and form the rate-limiting tetrahedral intermediate[4][5].
Reactivity Comparison: N-Functionalization and Saponification
Quantitative Data Comparison
To guide your synthetic planning, the following table summarizes the operational differences between the two scaffolds:
| Parameter | DMPDC-HCl (Dimethyl, Salt) | DEPDC (Diethyl, Free Base) |
| Physical State | Solid powder | Viscous liquid / Oil |
| Amine Nucleophilicity | Blocked (Requires neutralization) | Active (Directly reactive) |
| Ester Steric Bulk | Low | Moderate to High |
| Relative Saponification Rate | Fast ( t1/2 ~ 30-45 min at RT) | Slow ( t1/2 ~ 120-180 min at RT) |
| Solubility Profile | Water, MeOH, DMSO | DCM, EtOAc, THF, Toluene |
| Storage Stability | Excellent (Bench-stable for months) | Moderate (Requires inert storage) |
Workflow Visualization
The following diagram illustrates the divergent synthetic workflows required when utilizing these two building blocks.
Caption: Workflow comparison of DMPDC-HCl vs DEPDC for N-functionalization and hydrolysis.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By observing specific physical changes (visual cues, pH shifts), researchers can confirm reaction progress without relying solely on downstream LC-MS analysis.
Protocol A: N-Boc Protection (Amine Functionalization)
Objective: To protect the secondary amine while managing the HCl salt of DMPDC.
Methodology:
-
Preparation: Suspend DMPDC-HCl (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Observation: The salt will not fully dissolve, leaving a cloudy suspension.
-
Free-Basing (Causality Step): Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq for DMPDC-HCl; only 1.2 eq is needed if using DEPDC). DIPEA is chosen because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
-
Self-Validation Check: Upon addition of DIPEA, the cloudy suspension of DMPDC-HCl will rapidly clarify into a homogeneous solution. This visual cue confirms the successful deprotonation of the ammonium salt into the reactive free amine.
-
-
Acylation: Cool the solution to 0 °C and add Di-tert-butyl dicarbonate ( Boc2O , 1.1 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the pink/purple active amine spot confirms complete N-Boc protection.
Protocol B: Base-Catalyzed Hydrolysis (Saponification)
Objective: To hydrolyze the dicarboxylate esters into the corresponding di-carboxylic acid.
Base-catalyzed ester hydrolysis (saponification) proceeds via an addition-elimination mechanism. It is driven to completion because the resulting carboxylic acid is immediately and irreversibly deprotonated into a carboxylate salt by the basic medium[4][6].
Caption: Base-catalyzed ester hydrolysis mechanism highlighting the rate-limiting step.
Methodology:
-
Solvent System: Dissolve the N-Boc protected ester (1.0 eq) in a 1:1 mixture of THF and H2O . Causality: THF solubilizes the organic ester, while water dissolves the inorganic base, creating a reactive interface.
-
Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 eq). Li+ is preferred over Na+ because lithium carboxylates exhibit better solubility profiles in mixed aqueous-organic systems, preventing premature precipitation.
-
Reaction Kinetics: Stir at room temperature. The dimethyl ester (from DMPDC) will typically consume the starting material within 30-45 minutes. The diethyl ester (from DEPDC) requires 2-3 hours due to the steric shielding of the ethyl groups against the incoming hydroxide nucleophile[5].
-
Workup & Self-Validation: Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with Diethyl Ether to remove organic impurities. Next, slowly acidify the aqueous layer to pH 2-3 using 1M HCl.
-
Self-Validation Check: As the pH drops below the pKa of the carboxylic acids (~4.0), the highly water-soluble lithium carboxylate salts protonate into the di-carboxylic acid. You will observe sudden cloudiness or precipitation, visually confirming the successful generation of the target di-acid. Extract this precipitate with Ethyl Acetate.
-
Conclusion
Both DMPDC-HCl and DEPDC are highly effective building blocks for pyrrolidine-based drug discovery. DMPDC-HCl offers superior shelf-stability and rapid downstream saponification kinetics but requires an initial neutralization step. DEPDC provides immediate amine reactivity but suffers from slower ester hydrolysis due to the steric bulk of the ethyl groups. Selecting the appropriate derivative depends entirely on whether your synthetic bottleneck lies in N-functionalization compatibility or the efficiency of late-stage ester deprotection.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof - Google Patents [patents.google.com]
- 4. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Benchmarking Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride in Combinatorial Library Synthesis
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm shift in modern drug discovery[1]. Among these, the pyrrolidine nucleus stands out due to its favorable physicochemical properties, pseudorotation-induced 3D coverage, and stereochemical versatility. As a Senior Application Scientist, I frequently evaluate building blocks for high-throughput library synthesis. In this guide, we benchmark Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (DMPDC-HCl) against alternative pyrrolidine scaffolds, detailing its mechanistic advantages, orthogonal reactivity, and proven utility in discovering potent therapeutics like [2] and [3].
Structural & Mechanistic Advantages
To understand why DMPDC-HCl is a privileged scaffold, we must look at the causality behind its structural features:
-
Salt Form Stability : Utilizing the hydrochloride salt prevents premature oxidation and dimerization of the secondary amine. This ensures extended shelf-life and precise stoichiometric weighing during automated liquid handling—a critical factor for reproducibility in combinatorial chemistry.
-
Orthogonal Functionalization : The molecule possesses three distinct vectors for diversification: the secondary amine (N1) and the two ester groups at C3 and C4. The dimethyl esters provide optimal lipophilicity for intermediate purification and are easily hydrolyzed under mild conditions without epimerizing the critical C3/C4 stereocenters.
-
Stereochemical Fidelity : The trans-pyrrolidine-3,4-dicarboxylate core enforces a rigid spatial orientation. This specific geometry was crucial in the discovery of "Diprovocims," exceptionally potent TLR1/TLR2 agonists where the (S,S)-enantiomer strictly dictated immune activation[4].
Scaffold Benchmarking: DMPDC-HCl vs. Alternatives
To objectively evaluate DMPDC-HCl, we benchmark it against two common alternatives: Methyl pyrrolidine-3-carboxylate HCl (mono-substituted) and Dimethyl pyrrolidine-2,4-dicarboxylate HCl.
Table 1: Comparative Benchmarking of Pyrrolidine Scaffolds
| Scaffold | 3D Vector Trajectory | Orthogonal Sites | Diastereomeric Stability (Hydrolysis) | Typical Library Diversity Yield |
| DMPDC-HCl (3,4-substituted) | High (Symmetrical core options) | 3 (N1, C3, C4) | Excellent (Minimal epimerization) | 85 - 92% |
| Methyl pyrrolidine-3-carboxylate | Low (Linear extension) | 2 (N1, C3) | High | 90 - 95% |
| Dimethyl pyrrolidine-2,4-dicarboxylate | Moderate (Steric clash at N1/C2) | 3 (N1, C2, C4) | Moderate (C2 epimerization risk) | 65 - 75% |
Causality Insight : The 2,4-substituted scaffold often suffers from steric hindrance during N-alkylation/acylation due to the proximity of the C2 ester. Furthermore, the C2 stereocenter is highly prone to epimerization under basic conditions. DMPDC-HCl bypasses these issues; the C3/C4 esters are sufficiently distant from the N1 amine to allow unhindered functionalization, resulting in superior library yields.
Experimental Workflows & Methodologies
A robust combinatorial workflow must be a self-validating system. The following protocol describes the generation of a screening library using a parallel array approach[4].
Combinatorial workflow for DMPDC-HCl derivatization.
Protocol: Step-by-Step Combinatorial Synthesis
Step 1: N-Derivatization (Acylation)
-
Suspend DMPDC-HCl (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free base. The reaction mixture will clarify.
-
Add the corresponding acid chloride or sulfonyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir at room temperature for 4 hours. Wash with 1N HCl and brine, dry over Na₂SO₄, and concentrate. Self-Validation Check: LC-MS should show >95% conversion. The absence of the secondary amine proton peak in ¹H NMR confirms complete N-capping.
Step 2: Global Ester Hydrolysis
-
Dissolve the N-derivatized intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (3.0 eq). Stir at 25 °C for 16 hours.
-
Acidify to pH 2-3 using 1M HCl. Extract with EtOAc to isolate the dicarboxylic acid. Causality Insight: Mild temperatures (25 °C) and LiOH are strictly used to prevent epimerization of the trans-C3/C4 protons, which is a known failure point if stronger bases (NaOH/KOH) or elevated temperatures are applied.
Step 3: High-Throughput Parallel Amidation
-
Aliquot the dicarboxylic acid (1.0 eq) into a 96-well reaction block.
-
Add HATU (2.4 eq) and DIPEA (4.0 eq) in DMF, followed by diverse primary/secondary amines (2.2 eq)[4].
-
Shake at room temperature for 18 hours.
-
Purify via mass-directed preparative HPLC.
Table 2: Quantitative Data from Library Synthesis
| Reaction Step | Reagents / Conditions | Average Conversion (%) | Average Purity (LC-MS) |
| N-Acylation | R-COCl, DIPEA, DCM | > 98% | 96% |
| Saponification | LiOH, THF/MeOH/H₂O | 95% | 94% |
| Bis-Amidation | R-NH₂, HATU, DIPEA, DMF | 88% | > 95% (Post-Prep HPLC) |
Case Study: Discovery of TLR1/TLR2 Agonists (Diprovocims)
The true power of the DMPDC-HCl scaffold is exemplified in the discovery of Diprovocims[2]. By utilizing the (S,S)-enantiomer of the pyrrolidine-3,4-dicarboxylate core, researchers synthesized a library of C2-symmetrical molecules designed to promote cell surface receptor dimerization. The resulting compounds exhibited exceptional potency (EC₅₀ ≈ 110 pM) in stimulating TNF-α release from human macrophages, acting as powerful adjuvants for [5].
TLR1/2 signaling pathway activated by DMPDC-derived agonists.
Conclusion
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a privileged, high-value scaffold for combinatorial chemistry. Its orthogonal reactivity, combined with strict stereochemical control, ensures high-fidelity library generation. When benchmarked against alternative pyrrolidines, it consistently delivers superior yields and enables the discovery of complex, 3D-oriented pharmacophores.
References
-
Title : Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide} as a clinical candidate. Source : Bioorganic & Medicinal Chemistry Letters (2010) URL :[Link]
-
Title : Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists. Source : Proceedings of the National Academy of Sciences (2018) URL :[Link]
-
Title : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source : RSC Advances / Springer (2021) URL :[Link]
-
Title : Chemical Strategies to Boost Cancer Vaccines. Source : ACS Central Science (2020) URL :[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridi… [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Validation and Comparative Analysis of Synthesized Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride
Introduction
Dimethyl pyrrolidine-3,4-dicarboxylate is a highly versatile, rigidified building block widely utilized in the synthesis of complex pharmaceuticals, including Toll-like receptor (TLR) agonists[1] and advanced peptidomimetics. During the scale-up and synthesis of this intermediate, the selection of the correct salt form—specifically the hydrochloride (HCl) salt versus the trifluoroacetate (TFA) salt—profoundly impacts both the spectroscopic purity of the isolated compound and its kinetic performance in downstream coupling reactions[2].
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of Product A (In-house synthesized HCl salt) against Product B (Commercially sourced HCl standard) and Alternative C (In-house TFA salt). By detailing the causality behind these synthetic choices and providing self-validating experimental protocols, this document serves as a definitive reference for drug development professionals.
Section 1: Mechanistic Pathway and Synthesis Strategy
The pyrrolidine core is most efficiently constructed via a stereoselective [3+2] cycloaddition between an azomethine ylide (generated in situ from a glycine imine derivative) and a dipolarophile such as dimethyl fumarate[3].
Following the formation of the Boc-protected pyrrolidine intermediate, the choice of the deprotection reagent dictates the final salt form. While trifluoroacetic acid (TFA) is frequently used for rapid Boc deprotection, the resulting TFA salt often retains strongly bound equivalents of acid that complicate downstream processing. Conversely, deprotection using 4N HCl in dioxane yields a highly crystalline, stable hydrochloride salt that avoids these pitfalls.
Workflow of the [3+2] cycloaddition and subsequent HCl deprotection to yield the target salt.
Section 2: Comparative Spectroscopic Validation
A rigorous spectroscopic evaluation is essential to confirm the structural integrity of the pyrrolidine core and to identify counterion-induced artifacts.
NMR Spectroscopy (1H, 13C, and 19F)
In the 1H NMR spectra (D2O), the methyl ester protons resonate cleanly as a singlet at ~3.65 ppm, while the pyrrolidine ring protons appear as complex multiplets between 3.30 and 3.70 ppm. The critical differentiator between the salt forms emerges in 13C and 19F NMR.
-
The Causality of Signal Overlap: The TFA salt (Alternative C) exhibits a distinct quartet in the 13C NMR spectrum at ~161 ppm (carbonyl) and ~116 ppm (CF3). These signals can obscure target peaks and complicate baseline integration.
-
Self-Validating System: To establish a self-validating protocol for complete TFA removal, 19F NMR must be employed. The complete absence of the characteristic fluorine singlet at -75 ppm definitively confirms the purity of the HCl salt[4].
Mass Spectrometry (LC-MS)
All variants yield the expected free base molecular ion [M+H]+ at m/z 188.1. However, the commercial standard (Product B) occasionally exhibits trace +M+23 (Sodium adducts) due to varying industrial purification buffers, whereas the in-house HCl salt (Product A) demonstrates >99% purity by Total Ion Chromatogram (TIC).
Table 1: Spectroscopic and Physical Properties Comparison
| Parameter | Product A (In-house HCl Salt) | Product B (Commercial HCl Standard) | Alternative C (In-house TFA Salt) |
| Purity (1H NMR) | >99% | 97% (Trace Na+ adducts) | 95% (Residual TFA present) |
| 19F NMR Signal (-75 ppm) | Absent | Absent | Present (Strong Singlet) |
| LC-MS [M+H]+ | m/z 188.1 | m/z 188.1 | m/z 188.1 |
| Physical State | Crystalline Solid | Crystalline Solid | Viscous Oil / Hygroscopic Gum |
| Downstream Coupling Yield | >95% | ~92% | <40% |
Section 3: Downstream Performance & Causality of Salt Selection
The true validation of an intermediate lies in its downstream utility. When subjected to standard amide coupling conditions (e.g., EDC/HOBt or HATU with DIPEA), the TFA salt frequently results in severely suppressed yields.
The Causality: The trifluoroacetate anion acts as a competitive nucleophile and heavily buffers the local pH of the reaction mixture. This prevents the non-nucleophilic base (DIPEA) from completely deprotonating the pyrrolidine nitrogen, stalling the reaction[2]. In contrast, the HCl salt is easily and stoichiometrically neutralized by DIPEA, driving the coupling reaction to near-quantitative conversion.
Comparative downstream amide coupling efficiency between TFA and HCl salt variants.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride
-
Cycloaddition: Dissolve the N-benzylidene-glycine methyl ester (1.0 eq) and dimethyl fumarate (1.1 eq) in dry THF. Add AgOAc (0.05 eq) and triethylamine (0.1 eq). Stir at room temperature for 12 hours under argon[3].
-
Boc-Protection: Filter the mixture through Celite, concentrate, and re-dissolve in DCM. Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and DMAP (0.1 eq). Stir for 4 hours.
-
Purification: Wash the organic layer with 1M HCl, brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
-
HCl Deprotection (Self-Validating Step): Dissolve the intermediate in 4N HCl in dioxane (10 volumes). Stir at room temperature for 2 hours. Monitor the complete disappearance of the Boc group (~1.4 ppm) via TLC/NMR. Concentrate in vacuo and triturate with cold diethyl ether to precipitate Product A as a white crystalline solid.
Protocol 2: Spectroscopic Characterization (NMR & LC-MS)
-
Sample Preparation: Dissolve 5 mg of the synthesized salt in 0.6 mL of D2O (for NMR) or LC-MS grade Water/Acetonitrile (for MS).
-
19F NMR Validation: Acquire a 19F NMR spectrum (376 MHz). The spectrum must show a flat baseline from -70 to -80 ppm, confirming the absolute absence of TFA (-75 ppm)[4].
-
LC-MS Analysis: Inject 1 µL onto a C18 reverse-phase column using a gradient of 5-95% Acetonitrile (0.1% Formic Acid) over 5 minutes. Confirm the [M+H]+ peak at m/z 188.1.
Protocol 3: Downstream Amide Coupling Assay
-
Reaction Setup: In a 10 mL round-bottom flask, combine a standard carboxylic acid (e.g., benzoic acid, 1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF (0.2 M).
-
Amine Addition: Add Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.1 eq) followed by DIPEA (3.0 eq to ensure complete neutralization of the HCl salt)[2].
-
Monitoring: Stir for 12 hours at room temperature. Quench with water, extract with EtOAc, and analyze the organic layer via HPLC to determine the conversion yield (>95% expected for the HCl salt).
References
-
Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists Journal of the American Chemical Society (ACS)[Link]
-
Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis The Journal of Organic Chemistry (ACS)[Link]
-
Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives Nottingham ePrints[Link]
-
Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery PubMed Central (PMC)[Link]
Sources
Comparative Stereoselectivity of Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride Isomers
Executive Summary
Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a conformationally restricted, rigid scaffold that has become a cornerstone in modern rational drug design. The spatial orientation of its C3 and C4 carboxylate groups fundamentally dictates the pharmacological trajectory of its derivatives. This guide provides an objective, data-driven comparison of its stereoisomers—specifically the (3S,4S), (3R,4R), and meso-(3R,4S) configurations. By analyzing their comparative stereoselectivity in target binding (using Toll-like Receptor agonism and Factor Xa inhibition as benchmarking models), this guide equips drug development professionals with the mechanistic insights required for optimal scaffold selection.
Structural and Stereochemical Overview
The pyrrolidine-3,4-dicarboxylate core contains two adjacent chiral centers, yielding three distinct stereoisomeric configurations that exhibit drastically different spatial geometries:
-
(3S,4S)-Isomer : A trans configuration where the carboxylate groups are oriented on opposite faces of the pyrrolidine ring.
-
(3R,4R)-Isomer : The exact enantiomeric trans counterpart to the (3S,4S) isomer.
-
(3R,4S)-Isomer : The cis (meso) configuration, possessing an internal plane of symmetry.
The hydrochloride salt form of these isomers is universally preferred in early-stage handling due to its enhanced stability against spontaneous lactamization, a common degradation pathway for free amino esters.
Comparative Biological Performance: Target-Specific Stereoselectivity
Case Study 1: TLR1/TLR2 Agonism (Diprovocims)
In the development of —a class of exceptionally potent macrophage-stimulating TLR1/TLR2 agonists—the stereochemistry of the pyrrolidine core is the primary determinant of efficacy[1].
-
The (3S,4S) Advantage : The (3S,4S)-pyrrolidine-3,4-dicarboxamide core successfully induces the active heterodimer receptor conformation of TLR1 and TLR2, leading to robust TNF-α release[1].
-
The (3R,4R) Failure : The (3R,4R)-enantiomer is entirely inactive. It fails to effectively bind and dimerize the target TLRs, resulting in a complete loss of agonist activity[1].
-
The Meso Compromise : Interestingly, the meso isomer retains partial activity, nearly matching the potency of the pure (S,S)-enantiomer, highlighting the receptor's tolerance for the cis geometry provided at least one (S)-configured center is present[1].
Case Study 2: Factor Xa Inhibition
The stereochemical preference is entirely inverted when the scaffold is applied to anticoagulant development. In the design of Factor Xa inhibitors (such as the clinical candidate R1663), the (3R,4R) configuration is strictly required, as detailed in the literature on the [2]. The (3R,4R) geometry optimally projects its substituents into the S1 and S4 pockets of the Factor Xa active site, whereas the (3S,4S) enantiomer exhibits severe steric clashes, rendering it poorly active[2].
Quantitative Data Comparison
The following table summarizes the profound impact of stereochemistry on the biological activity of dimethyl pyrrolidine-3,4-dicarboxylate derivatives across different therapeutic targets.
| Scaffold Isomer | Target Assay | Derivative Class | Activity Metric | Result |
| (3S,4S)-Isomer | TLR1/TLR2 Agonism | Diprovocim-2 | EC₅₀ (TNF-α release) | 50 nM (Highly Active) |
| (3R,4R)-Isomer | TLR1/TLR2 Agonism | Diprovocim-2 analog | EC₅₀ (TNF-α release) | > 5000 nM (Inactive) |
| meso-(3R,4S)-Isomer | TLR1/TLR2 Agonism | Diprovocim analog | EC₅₀ (TNF-α release) | 70 nM (Active) |
| (3R,4R)-Isomer | Factor Xa Inhibition | R1663 | Kᵢ (Binding Affinity) | Clinical Candidate |
| (3S,4S)-Isomer | Factor Xa Inhibition | R1663 analog | Kᵢ (Binding Affinity) | Sub-optimal |
Experimental Methodologies: Stereoselective Resolution Protocol
To harness the specific biological activity of these isomers, researchers must isolate them with high enantiomeric purity. The following self-validating protocol details the chromatographic resolution of racemic trans-dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.
Step 1: Free-Basing the Racemate
-
Action : Dissolve racemic trans-dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride in saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate.
-
Causality : The hydrochloride salt exhibits strong ionic interactions that cause severe peak tailing and poor resolution on standard chiral stationary phases. Converting it to the free base ensures neutral, predictable hydrogen-bonding interactions with the column matrix.
Step 2: Chiral Preparative HPLC
-
Action : Inject the free base onto an Amylose-tris(3,5-dimethylphenylcarbamate) chiral column. Use a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).
-
Causality : The amylose backbone provides chiral cavities that selectively hydrogen-bond with the ester carbonyls and the secondary amine of the pyrrolidine ring. The addition of 0.1% diethylamine is critical; it suppresses non-specific secondary interactions with residual silanols on the silica support, ensuring sharp, baseline-resolved peaks for the (3S,4S) and (3R,4R) isomers.
Step 3: Self-Validating Optical Rotation Check
-
Action : Measure the specific rotation [α]D of the isolated fractions using a polarimeter.
-
Causality : This acts as an immediate, non-destructive orthogonal validation of enantiomeric purity before proceeding to salt formation, ensuring the chromatographic separation was successful and fractions were not cross-contaminated.
Step 4: Hydrochloride Salt Reformation
-
Action : Dissolve the enantiopure free base in anhydrous diethyl ether and dropwise add 1.0 equivalent of 2M HCl in ether at 0°C. Filter and dry the resulting white precipitate.
-
Causality : Re-precipitating the compound as a hydrochloride salt prevents spontaneous lactamization (a common degradation pathway for amino esters) and protects the secondary amine from oxidative degradation, ensuring long-term stability for subsequent synthetic steps or biological assays.
Workflow Visualization: Stereoselective Pathway Logic
The following diagram illustrates the divergent signaling outcomes dictated by the stereochemistry of the pyrrolidine-3,4-dicarboxylate core in the context of TLR1/TLR2 agonism.
TLR1/TLR2 pathway activation by (3S,4S)-isomer vs (3R,4R)-isomer.
References
-
Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Biochemistry and Stereochemistry of Anticoagulants Source: IntechOpen URL:[Link]
Sources
Navigating the Safe Handling of Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
The chemical structure of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride suggests a combination of hazards that must be respected. The pyrrolidine ring, a common motif in many biologically active compounds, can, in some derivatives, be flammable and corrosive, causing severe skin and eye damage.[1][2] The ester functional groups, while generally less reactive, can pose inhalation hazards and may require specific disposal considerations.[3] Finally, as a hydrochloride salt, the compound may be irritating to the respiratory system and skin.[4] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride. The following table outlines the minimum recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95-rated respirator or use of a chemical fume hood |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Chemical-resistant laboratory coat | Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant laboratory coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant laboratory coat | Work within a certified chemical fume hood |
The Rationale Behind the Selection:
-
Eye and Face Protection : The potential for splashes of solutions or airborne particles of the solid compound necessitates robust eye protection. Chemical splash goggles are the minimum requirement when handling liquids. A face shield should be added when there is a significant risk of splashing.[1]
-
Hand Protection : Nitrile gloves provide a suitable barrier against incidental contact. Given the potential for skin irritation or corrosion based on related compounds, double-gloving is a prudent measure to enhance protection.[5] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat is sufficient for handling small quantities of the solid. However, when working with solutions or larger quantities, a chemical-resistant lab coat is recommended to prevent skin contact.[1]
-
Respiratory Protection : Due to the potential for inhalation hazards, especially with the fine powder of a hydrochloride salt, weighing and aliquoting should be performed in a chemical fume hood or while wearing an N95-rated respirator.[2][6] All subsequent handling of solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Procedural Guidance for Safe Handling
A systematic workflow is critical to ensuring safety. The following diagram illustrates the key stages of handling Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, from preparation to disposal.
Caption: Workflow for Safe Handling of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.
Step-by-Step Protocols
Donning and Doffing PPE: A Critical Sequence
Donning Sequence:
-
Lab Coat: Put on your laboratory coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is needed, put it on over your eyewear.
-
Gloves: Don your first pair of nitrile gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put the second pair on over the first.
Doffing Sequence (to minimize cross-contamination):
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching the outside with your bare hands.
-
Lab Coat: Unfasten and remove your lab coat, turning it inside out as you remove it.
-
Face Shield and Goggles: Remove by handling the strap or earpieces.
-
Respirator: Remove without touching the front of the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste: Any solid Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride and contaminated items (e.g., weigh boats, paper towels) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste:
-
Neutralization: As a hydrochloride salt, aqueous solutions may be acidic. Neutralize dilute aqueous solutions with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposal, provided no other hazardous materials are present.[7] Always add the acid to water, not the other way around, during dilution.[7]
-
Organic Solutions: Solutions of the compound in organic solvents should be collected in a designated halogenated or non-halogenated organic waste container, depending on the solvent used.
-
Regulatory Compliance: Always follow your institution's and local regulations for chemical waste disposal.[7][8] When in doubt, consult your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill:
-
Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Large Spill: Evacuate the area and contact your institution's EHS department immediately.
-
By adhering to these protocols, researchers can confidently and safely handle Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, ensuring both personal safety and the integrity of their research.
References
- Apollo Scientific.
- Sigma-Aldrich. (2025, November 6).
- MilliporeSigma. (2026, March 4).
- Spectrum Chemical. (2006, August 11).
- Fisher Scientific. (2012, April 16).
- NextSDS. (n.d.).
- ChemSrc. (n.d.). Pyrrolidine, 3,4-dimethyl-1-(3-phenyl-2-propenyl)- (CAS No. 646450-02-4) SDS.
- BenchChem. (2025).
- Thermo Fisher Scientific. (2025, December 19).
- Merck Millipore. (n.d.).
- Tokyo Chemical Industry. (2025, November 6).
- Google Patents. (n.d.). EP0551993A1 - Pyrrolidine derivatives and process for preparing the same.
- ACS Publications. (2021, June 9).
- Fisher Scientific. (2011, November 15).
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- USDA ARS. (n.d.). Acceptable Drain Disposal Procedures.
- Handbook of Chemical Substance Management and Waste Disposal. (n.d.).
- University of Rochester. (n.d.). Hazardous Waste Disposal Guide.
- Cayman Chemical. (n.d.). 3',4'-dimethyl-α-Pyrrolidinovalerophenone (hydrochloride).
- Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
- Sigma-Aldrich. (n.d.). Dimethyl pyrrolidine.
- Science Forums. (2008, May 28). Ester Disposal.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. fishersci.com [fishersci.com]
- 5. guidechem.com [guidechem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. laballey.com [laballey.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
